3-(2-Bromophenyl)cyclobutan-1-amine hydrochloride
Description
Properties
IUPAC Name |
3-(2-bromophenyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-10-4-2-1-3-9(10)7-5-8(12)6-7;/h1-4,7-8H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWREYHVYOQULQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=CC=C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Utilization of 3-(2-Bromophenyl)cyclobutan-1-amine HCl in Medicinal Chemistry
The following technical guide is structured to serve as a strategic manual for medicinal chemists and drug discovery scientists. It moves beyond basic catalog data to explore the structural, synthetic, and pharmacological utility of the 3-(2-Bromophenyl)cyclobutan-1-amine scaffold.
Executive Summary: The Case for 3D-Rich Scaffolds
In modern drug discovery, the transition from flat, aromatic-heavy compounds to three-dimensional (3D) architectures is driven by the need to improve physicochemical properties (solubility, lipophilicity) and metabolic stability.[1]
3-(2-Bromophenyl)cyclobutan-1-amine hydrochloride represents a high-value "fragment-plus" building block.[1] It combines a rigid, Fsp³-rich cyclobutane core with a chemically versatile 2-bromophenyl handle.[1] Unlike flexible alkyl linkers or planar phenyl rings, this scaffold offers a defined structural vector that can orient pharmacophores into specific sub-pockets while providing a pre-installed handle (aryl bromide) for rapid diversification via cross-coupling reactions.[1]
Key Technical Advantages:
-
Conformational Restriction: The cyclobutane ring reduces the entropic penalty of binding compared to linear alkyl chains.
-
Ortho-Substitution (2-Bromo): Provides steric bulk to induce torsion (preventing planar conformations) and serves as a site for divergent synthesis.[1]
-
Fsp³ Character: Enhances aqueous solubility and reduces promiscuous binding associated with high aromatic ring counts.
Structural Analysis & Conformational Dynamics
The Cyclobutane "Pucker"
Unlike cyclopropane (flat) or cyclopentane (envelope), the cyclobutane ring exists in a "puckered" conformation to relieve torsional strain, with a dihedral angle of approximately 30°.[1][2] This puckering creates two distinct bond vectors: pseudo-equatorial and pseudo-axial .
For 1,3-disubstituted cyclobutanes like 3-(2-Bromophenyl)cyclobutan-1-amine, two geometric isomers exist:
-
Trans-isomer: Substituents are on opposite faces of the average ring plane. Typically thermodynamically more stable as both bulky groups can adopt pseudo-equatorial positions.
-
Cis-isomer: Substituents are on the same face. Often forces one substituent into a higher-energy pseudo-axial position.
Medicinal Chemistry Insight: The choice between cis and trans isomers dramatically alters the vector of the amine (the "exit vector"). In the trans isomer, the amine and phenyl ring project away from each other linearly (~180° projection). In the cis isomer, they project in a "U-shape," useful for macrocyclization or engaging adjacent pockets.
The Ortho-Bromo Effect
The bromine atom at the 2-position of the phenyl ring is not merely a reactive handle; it is a conformational lock .
-
Steric Clash: The bulky bromine atom creates steric repulsion with the cyclobutane ring protons. This restricts the rotation of the phenyl-cyclobutane bond, often forcing the phenyl ring to twist out of alignment with the cyclobutane methine C-H bond.
-
Atropisomerism Potential: In highly substituted analogs, this rotation can be sufficiently restricted to create axial chirality (atropisomers), a critical factor in protein binding selectivity.
Synthetic Utility: The Divergent Workflow
The core value of this molecule lies in its ability to serve as a branching point. The amine (protected) allows for amide/sulfonamide formation, while the aryl bromide allows for Suzuki, Buchwald, or Heck couplings.
Visualization of Synthetic Pathways
The following diagram illustrates the divergent synthesis capabilities starting from the core scaffold.
Figure 1: Divergent synthetic workflow utilizing the orthogonal reactivity of the amine and the aryl bromide.
Experimental Protocols
Protocol A: Selective N-Boc Protection
Rationale: The free amine can poison palladium catalysts during cross-coupling. Protecting the amine as a carbamate (Boc) is a standard, self-validating first step.
Materials:
-
3-(2-Bromophenyl)cyclobutan-1-amine HCl (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (2.5 eq) or DIPEA
-
Dichloromethane (DCM) (0.1 M concentration)
Methodology:
-
Suspension: Suspend the amine hydrochloride salt in DCM at 0°C under N₂ atmosphere.
-
Basification: Add TEA dropwise. The suspension should clear as the free base is liberated.
-
Addition: Add Boc₂O (dissolved in minimal DCM) dropwise over 10 minutes.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (stain with Ninhydrin; disappearance of the baseline amine spot).
-
Workup: Wash with 1M HCl (to remove excess TEA/amine), then saturated NaHCO₃, then brine. Dry over MgSO₄ and concentrate.
-
Validation: ¹H NMR should show a singlet ~1.44 ppm (9H, t-butyl).
Protocol B: Suzuki-Miyaura Cross-Coupling
Rationale: Utilizing the 2-bromo handle to install a biaryl motif. The steric hindrance of the ortho-bromo group requires a robust catalytic system (e.g., SPhos or XPhos).
Materials:
-
N-Boc-3-(2-bromophenyl)cyclobutan-1-amine (1.0 eq)[1]
-
Aryl Boronic Acid (1.5 eq)
-
Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR Pd(dppf)Cl₂ (5 mol%)[1]
-
K₃PO₄ (3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Methodology:
-
Degassing: Combine reactants in a microwave vial or sealed tube. Sparge solvent with Argon for 10 minutes (Critical for preventing homocoupling).
-
Heating: Heat to 90°C (oil bath) or 100°C (microwave, 30 min).
-
Monitoring: Monitor by LC-MS. The bromine isotope pattern (1:1 doublet) should disappear, replaced by the product mass.
-
Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Medicinal Chemistry Applications & Case Studies
Scaffold Hopping: Replacement of Piperidines
In many GPCR programs (e.g., CCR antagonists, Opioid receptors), a 4-phenylpiperidine motif is common.[1]
-
The Liability: Piperidines are often basic (pKa ~9-10), leading to hERG channel inhibition or high lysosomal trapping (high Vss).
-
The Solution: Replacing the piperidine with the 3-phenylcyclobutanamine scaffold removes the basic nitrogen from the ring (lowering pKa if the exocyclic amine is modulated) and alters the vector.
-
Role of 2-Br: The 2-bromo group allows the chemist to mimic the bulk of a substituted piperidine or to "grow" the molecule into a hydrophobic sub-pocket.
Fragment-Based Drug Discovery (FBDD)
This molecule fits the "Rule of Three" criteria for fragments (MW < 300, ClogP < 3, H-bond donors/acceptors ≤ 3) if the Boc group is removed.[1]
-
Application: Screening against kinases (e.g., p38, JAK). The amine binds to the hinge region or ribose pocket, while the bromophenyl group sits in the selectivity pocket. The bromine can then be replaced by a larger group to optimize potency.
Quantitative Comparison: Cyclobutane vs. Traditional Linkers
| Property | Phenyl Linker | Propyl Linker | 3-Arylcyclobutane |
| Rigidity | High (Planar) | Low (Flexible) | High (Puckered) |
| Fsp³ Fraction | 0.0 | 1.0 | 0.4 - 0.5 |
| Solubility | Low | High | Moderate-High |
| Metabolic Stability | High (but CYP prone) | Low (Oxidation) | High |
| Vector Control | 180° (Para) | Random | Defined (Cis/Trans) |
References
-
Cyclobutanes in Drug Discovery
-
Fragment-Based Discovery (H1 Receptor)
-
Title: Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor[6]
- Source: RSC Medicinal Chemistry, 2024 (Advance Article).
-
URL:[Link]
- Relevance: Validates the use of 3-substituted cyclobutanamines as screening fragments to improve Fsp³ and binding affinity.
-
-
Synthetic Methodology (Borylated Cyclobutanes)
-
Conformational Analysis
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- 8. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 3-(2-Bromophenyl)cyclobutan-1-amine HCl: A Novel Three-Dimensional Building Block for Advancing Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is relentless. The deliberate move away from flat, two-dimensional structures towards more three-dimensional (3D) motifs has been a key strategy in accessing new chemical space and improving drug-like properties.[1][2][3] This guide introduces 3-(2-Bromophenyl)cyclobutan-1-amine hydrochloride , a novel building block poised to significantly impact the design and synthesis of next-generation therapeutics. The unique combination of a conformationally rigid cyclobutane scaffold and a synthetically versatile 2-bromophenyl moiety offers researchers a powerful tool for creating structurally diverse and potent drug candidates. This document provides an in-depth technical overview of its synthesis, characterization, and strategic applications in drug discovery programs.
Introduction: The Strategic Value of 3D Scaffolds in Medicinal Chemistry
The over-reliance on sp²-hybridized, planar aromatic systems in drug discovery has led to challenges in achieving target selectivity and favorable pharmacokinetic profiles. The incorporation of 3D scaffolds, such as the cyclobutane ring, offers a compelling solution. Cyclobutanes introduce conformational rigidity, which can pre-organize pharmacophoric elements for optimal target engagement, leading to enhanced potency and selectivity.[4][5] Furthermore, the non-planar nature of the cyclobutane core can improve physicochemical properties like solubility and metabolic stability by disrupting crystal packing and presenting a less lipophilic surface.[5]
3-(2-Bromophenyl)cyclobutan-1-amine HCl capitalizes on these advantages by integrating two key features:
-
The Cyclobutanamine Core: Provides a rigid, three-dimensional framework, presenting appended functionalities in well-defined spatial orientations. The primary amine serves as a crucial handle for amide bond formation, reductive amination, and other common transformations in medicinal chemistry.
-
The 2-Bromophenyl Group: This moiety is a highly versatile synthetic handle. The bromine atom is strategically positioned for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[6][7] This allows for the late-stage introduction of diverse substituents, enabling rapid exploration of the structure-activity relationship (SAR).
This technical guide will provide a comprehensive overview of a robust synthetic route to 3-(2-Bromophenyl)cyclobutan-1-amine HCl, its detailed characterization, and a discussion of its potential applications as a transformative building block in contemporary drug discovery.
Synthesis and Manufacturing
A practical and scalable synthesis of 3-(2-Bromophenyl)cyclobutan-1-amine HCl has been devised, proceeding through a key cyclobutanone intermediate followed by reductive amination.
Step 1: Synthesis of 3-(2-Bromophenyl)cyclobutan-1-one
The cornerstone of this synthesis is the construction of the 3-arylcyclobutanone core. A proposed efficient method for this is a [2+2] cycloaddition reaction between a suitable ketene equivalent and 2-bromostyrene.[8][9]
Caption: Reductive amination of the cyclobutanone to the target amine.
Experimental Protocol (Representative):
-
To a solution of 3-(2-Bromophenyl)cyclobutan-1-one in a suitable solvent like dichloromethane or 1,2-dichloroethane, is added an ammonia source, such as ammonium acetate.
-
A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is then added portion-wise. The choice of NaBH(OAc)₃ is critical as it is sufficiently reactive to reduce the intermediate iminium ion but generally does not reduce the starting ketone, thus minimizing side reactions. [10]3. The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up involves quenching the reaction, followed by extraction and purification by column chromatography.
-
The free base is then converted to the hydrochloride salt by treatment with HCl in a suitable solvent like diethyl ether or methanol to afford 3-(2-Bromophenyl)cyclobutan-1-amine HCl as a stable, crystalline solid.
Physicochemical Properties and Characterization
The structural integrity and purity of 3-(2-Bromophenyl)cyclobutan-1-amine HCl are confirmed through a combination of spectroscopic and analytical techniques.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₃BrClN |
| Molecular Weight | 262.58 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in water, methanol, and DMSO |
| Purity (by HPLC) | ≥98% |
Spectroscopic Data (Predicted):
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.2-8.5 (br s, 3H, NH₃⁺), 7.65 (dd, J=8.0, 1.2 Hz, 1H, Ar-H), 7.40 (td, J=7.6, 1.2 Hz, 1H, Ar-H), 7.30 (dd, J=7.6, 1.6 Hz, 1H, Ar-H), 7.20 (td, J=7.6, 1.6 Hz, 1H, Ar-H), 3.8-4.0 (m, 1H, CH-N), 3.4-3.6 (m, 1H, CH-Ar), 2.6-2.8 (m, 2H, CH₂), 2.2-2.4 (m, 2H, CH₂). The broad singlet for the ammonium protons is characteristic. The aromatic region is expected to show a complex splitting pattern typical of a 1,2-disubstituted benzene ring. The aliphatic region will show multiplets corresponding to the cyclobutane ring protons.
-
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 142.5 (Ar-C), 132.8 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 124.5 (Ar-C-Br), 122.0 (Ar-CH), 48.5 (CH-N), 40.0 (CH-Ar), 35.0 (CH₂), 34.5 (CH₂). The chemical shifts of the cyclobutane carbons are expected in the aliphatic region.
-
Mass Spectrometry (ESI+): m/z = 226.0/228.0 [M+H]⁺ (for the free base), corresponding to the isotopic pattern of bromine.
Applications in Drug Discovery: A Gateway to Novel Chemical Space
The true potential of 3-(2-Bromophenyl)cyclobutan-1-amine HCl lies in its application as a versatile building block for the synthesis of compound libraries for hit-finding and lead optimization.
Vector for Library Synthesis via Cross-Coupling Reactions
The 2-bromophenyl group serves as an excellent anchor point for diversification using palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the cyclobutane core.
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A Technical Guide to Bromophenyl Cyclobutane Amine Derivatives: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif, once considered a synthetic curiosity, has emerged as a valuable scaffold in modern medicinal chemistry.[1][2] Its unique three-dimensional structure and inherent strain offer opportunities to create novel chemical entities with improved pharmacological properties.[1] This guide provides a comprehensive overview of a specific subclass: bromophenyl cyclobutane amine derivatives. We will delve into their synthesis, explore their potential as therapeutic agents, and provide detailed experimental protocols to empower researchers in this exciting field.
The Allure of the Cyclobutane Scaffold in Drug Discovery
The incorporation of a cyclobutane ring into a drug candidate can confer several advantageous properties. Unlike planar aromatic rings, the puckered nature of the cyclobutane scaffold allows for a more precise three-dimensional arrangement of functional groups, potentially leading to enhanced target binding and selectivity.[1] Furthermore, the cyclobutane core is generally more metabolically stable than many other cyclic systems, a crucial attribute for developing long-acting therapeutics.[3][4] The introduction of a bromine atom onto the phenyl ring and an amine functional group further expands the chemical space, offering sites for hydrogen bonding, salt formation, and further derivatization to fine-tune the molecule's pharmacokinetic and pharmacodynamic profile.
Synthetic Strategies for Bromophenyl Cyclobutane Amine Derivatives
The construction of the cyclobutane core is the cornerstone of synthesizing these derivatives. While numerous methods exist for forming four-membered rings, [2+2] cycloaddition reactions and ring expansions are among the most common.[5][6]
Key Synthetic Approach: [2+2] Photocycloaddition
A robust method for creating the cyclobutane core involves the [2+2] photocycloaddition of a bromophenyl-substituted alkene with a suitable ketene acetal, followed by functional group manipulation to introduce the amine.
Experimental Protocol: Synthesis of a Bromophenyl Cyclobutane Amine Precursor
This protocol outlines a general procedure for the synthesis of a key intermediate, a bromophenyl-substituted cyclobutanone, which can then be converted to the desired amine.
Materials:
-
4-Bromostyrene
-
1,1-Dimethoxyethene
-
Hexane (anhydrous)
-
Dichloromethane (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Photocycloaddition: In a quartz reaction vessel, dissolve 4-bromostyrene (1.0 eq) and 1,1-dimethoxyethene (2.0 eq) in anhydrous hexane. Irradiate the solution with a high-pressure mercury lamp (λ > 290 nm) at room temperature for 24-48 hours, monitoring the reaction by TLC or GC-MS.
-
Hydrolysis: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the resulting crude oil in a 1:1 mixture of dichloromethane and trifluoroacetic acid and stir at room temperature for 4-6 hours to effect hydrolysis of the ketal.
-
Work-up: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired 3-(4-bromophenyl)cyclobutanone.[7]
Causality: The use of a photosensitizer is often unnecessary for this type of reaction as the styrene derivative can absorb sufficient UV energy to initiate the cycloaddition. The subsequent acid-catalyzed hydrolysis of the dimethoxy acetal to the ketone is a standard and efficient transformation.
Reductive Amination: Introducing the Amine Functionality
The resulting cyclobutanone is a versatile intermediate for introducing the amine group via reductive amination.
Experimental Protocol: Reductive Amination of 3-(4-bromophenyl)cyclobutanone
Materials:
-
3-(4-Bromophenyl)cyclobutanone
-
Ammonium acetate or desired primary/secondary amine
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Methanol (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Imine Formation: Dissolve 3-(4-bromophenyl)cyclobutanone (1.0 eq) and ammonium acetate (10 eq) or the desired amine (1.2 eq) in anhydrous methanol. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add saturated aqueous sodium bicarbonate and extract the product with dichloromethane (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude amine by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane, often with a small percentage of triethylamine to prevent streaking) to yield the final bromophenyl cyclobutane amine derivative.
Causality: Sodium cyanoborohydride and sodium triacetoxyborohydride are mild reducing agents that selectively reduce the iminium ion formed in situ, without reducing the starting ketone. The choice of reducing agent can influence the reaction conditions and work-up procedure.
Potential Therapeutic Applications
The unique structural features of bromophenyl cyclobutane amine derivatives make them attractive candidates for targeting various biological systems. The existing literature on related cyclic amine derivatives provides a strong rationale for exploring their potential in several therapeutic areas.
Central Nervous System (CNS) Disorders
Many centrally acting drugs feature an amine group, which is often crucial for interacting with neurotransmitter receptors and transporters. The cyclobutane scaffold can serve as a rigid core to orient the bromophenyl and amine functionalities in a precise manner for optimal binding.
-
Monoamine Reuptake Inhibition: A significant number of antidepressants and psychostimulants act by inhibiting the reuptake of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[8] The amphetamine scaffold, which shares some structural similarities with a substituted amine, is a known monoamine oxidase inhibitor.[9] It is plausible that bromophenyl cyclobutane amine derivatives could be designed to selectively inhibit one or more of these monoamine transporters, offering potential treatments for depression, anxiety, and other mood disorders.[10][11][12]
-
Histamine H3 Receptor Antagonism: A patent has disclosed cyclobutyl amine derivatives as histamine-3 (H3) receptor ligands.[13] H3 receptors are primarily found in the CNS and play a role in regulating the release of various neurotransmitters. Antagonists of the H3 receptor are being investigated for the treatment of cognitive disorders, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD).
Inflammatory and Autoimmune Diseases
Cyclic amine derivatives have also been patented for their potential in treating diseases with an inflammatory component, such as atherosclerosis and rheumatoid arthritis.[14] The mechanism of action in these cases may involve the modulation of chemokine receptors, which play a crucial role in the migration of immune cells. The bromophenyl group could potentially enhance binding to hydrophobic pockets within these receptors.
Structure-Activity Relationship (SAR) Studies
To optimize the therapeutic potential of bromophenyl cyclobutane amine derivatives, systematic structure-activity relationship (SAR) studies are essential. Key modifications to explore include:
-
Position of the Bromo Group: The position of the bromine atom on the phenyl ring (ortho, meta, or para) will significantly influence the electronic properties and steric profile of the molecule, impacting its binding affinity and selectivity.
-
Substitution on the Amine: The nature of the amine (primary, secondary, or tertiary) and the identity of the substituents will affect the pKa, lipophilicity, and potential for hydrogen bonding, all of which are critical for drug action and pharmacokinetics.
-
Stereochemistry of the Cyclobutane Ring: The relative stereochemistry of the substituents on the cyclobutane ring (cis or trans) can have a profound impact on the overall shape of the molecule and its ability to fit into a target's binding site.
Workflow for SAR Exploration
Caption: A generalized workflow for the exploration of structure-activity relationships.
Conclusion and Future Directions
Bromophenyl cyclobutane amine derivatives represent a promising, yet underexplored, area of medicinal chemistry. The unique combination of the rigid cyclobutane scaffold, the versatile bromophenyl group, and the pharmacologically crucial amine functionality provides a rich platform for the design of novel therapeutic agents. Future research should focus on the synthesis of diverse libraries of these compounds and their systematic evaluation in a range of biological assays to uncover their full therapeutic potential. The synthetic protocols and strategic insights provided in this guide offer a solid foundation for researchers to embark on this exciting journey of discovery.
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- N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives - ISCA - International Science Community Association. (n.d.).
- Amphetamine Derivatives as Monoamine Oxidase Inhibitors - PMC. (2020, January 23).
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- Investigation of the Antioxidant and Antitumour Properties of Some Cyclobutane Ring Containing 2,5- Thiophene Diacyl Compounds - ResearchGate. (2021, June 18).
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- 4. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 6. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. Amphetamine Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. EP1888523B1 - Cyclobutyl amine derivatives - Google Patents [patents.google.com]
- 14. CN100418951C - Cyclic amine derivatives and their use as medicines - Google Patents [patents.google.com]
Methodological & Application
Application Note: Strategic Buchwald-Hartwig Protocols for 3-(2-Bromophenyl)cyclobutan-1-amine
[1][2][3][4]
Introduction & Strategic Analysis
3-(2-Bromophenyl)cyclobutan-1-amine is a high-value "privileged scaffold" offering significant
The Selectivity Challenge
Without careful protocol design, this substrate will undergo uncontrolled oligomerization (intermolecular polymerization). You must choose one of two distinct workflows:
-
Pathway A (Intramolecular): Exploiting the internal reactivity to form a Benzo-2-azabicyclo[3.1.1]heptane core.[1] This is a high-value transformation for creating novel, rigid morphan-like analogues.[1]
-
Pathway B (Intermolecular): Coupling the aryl bromide with an external amine.[1] This requires blocking the internal amine first to prevent self-destruction of the starting material.
Mechanistic Decision Tree
The following diagram illustrates the critical decision points and necessary conditions for each pathway.
Caption: Strategic workflow selector. Pathway A creates a bridged bicycle; Pathway B requires protection to enable external coupling.
Protocol A: Intramolecular Cyclization
Target: Synthesis of Benzo-fused Azabicyclo[3.1.1]heptane derivatives.
Concept: This reaction forms a 6-membered ring bridging the cyclobutane.[1] The geometric constraint requires a catalyst system that promotes Reductive Elimination (RE) over
Critical Parameters
| Parameter | Recommendation | Rationale |
| Concentration | 0.02 – 0.05 M | Crucial. High dilution prevents intermolecular polymerization (dimerization).[1] |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(II) is often preferred for in-situ reduction with bidentate ligands.[1] |
| Ligand | BINAP or Xantphos | Bidentate ligands with wide bite angles enforce the geometry required for RE in strained systems. |
| Base | NaOtBu | Strong base required to deprotonate the amine and facilitate Pd-amido formation. |
| Stereochemistry | cis-isomer required | Only the cis-1,3 isomer brings the amine and Ar-Br into proximity.[1] |
Step-by-Step Procedure
-
Preparation: Dry a reaction vial and a magnetic stir bar in an oven (120°C) for 1 hour. Cool under a stream of Argon.[1]
-
Charging (Glovebox preferred): Add Pd(OAc)₂ (5 mol%) and rac-BINAP (7.5 mol%) to the vial. Add anhydrous Toluene (degassed). Stir at RT for 15 mins to pre-form the catalyst complex (solution turns orange/red).
-
Substrate Addition:
-
Dissolve 3-(2-Bromophenyl)cyclobutan-1-amine (1.0 equiv) in Toluene.
-
Total Volume Calculation: Ensure the final concentration is
0.05 M.
-
-
Base Addition: Add NaOtBu (1.4 equiv) in one portion.
-
Reaction: Seal the vial with a Teflon-lined cap. Heat to 100°C for 12–16 hours.[1][2]
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).[1] Concentrate the filtrate.
-
Purification: Flash chromatography (DCM/MeOH/NH₄OH gradient). Expect the bridged amine to be more polar than the starting material.
Protocol B: Intermolecular Coupling
Target: Coupling the aryl bromide with an external amine (R-NH₂).[1] Prerequisite: The primary amine on the cyclobutane must be protected (e.g., tert-butyl (3-(2-bromophenyl)cyclobutyl)carbamate) prior to this step.[1]
Catalyst Selection: The "Buchwald" Advantage
For coupling hindered ortho-substituted aryl bromides, RuPhos and XPhos are the ligands of choice. They form highly active monoligated Pd(0) species that facilitate oxidative addition into sterically crowded C-Br bonds.[1]
Detailed Protocol (Using RuPhos Pd G4)
Note: This protocol assumes the internal amine is Boc-protected.
-
Reagents:
-
Procedure:
-
Step 1: Charge a vial with the Substrate, External Amine, and Base.
-
Step 2: Add RuPhos Pd G4.[1][3] (This precatalyst is air-stable, allowing benchtop weighing, but the reaction must be run under inert gas).[1]
-
Step 3: Evacuate and backfill with Nitrogen (x3).[1]
-
Step 5: Heat to 80°C .
-
Monitoring: Check LCMS at 2 hours. The oxidative addition into the ortho-substituted bromide is fast with RuPhos, but the steric bulk may slow the amine approach.
-
-
Step 6: Upon completion, dilute with water/EtOAc.[1] Separate layers. Dry organics over MgSO₄.[1]
-
Troubleshooting & Optimization Guide
| Observation | Probable Cause | Corrective Action |
| Oligomerization (Sticky gum formed) | Concentration too high (Pathway A).[1] | Dilute reaction to 0.02 M. Add substrate slowly (syringe pump) over 2 hours. |
| No Reaction (Starting Material recovered) | Catalyst deactivation or Steric hindrance. | Switch from BINAP to BrettPhos (Pathway A) or RuPhos (Pathway B).[1] Increase Temp to 110°C. |
| Debromination (Ar-H formed) | Switch solvent from Dioxane to Toluene.[1] Avoid alcoholic solvents.[1] Ensure anhydrous conditions. | |
| Bis-arylation (Pathway B) | Primary amine attacking twice.[1] | Use excess external amine (1.5 equiv).[1] Switch to BrettPhos Pd G4 (highly selective for mono-arylation).[1] |
References
-
Ligand Selection Guide: Surry, D. S., & Buchwald, S. L. (2011).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Precatalyst Protocols: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [1]
-
Intramolecular Cyclization: Wolfe, J. P., et al. (2004).[1] "Palladium-Catalyzed Synthesis of N-Aryl Heterocycles." Accounts of Chemical Research.
-
RuPhos Pd G4 Data: Sigma-Aldrich/Merck Product Sheet.[1] "RuPhos Pd G4 Application Note."
Application Note: Strategic Derivatization of 3-(2-Bromophenyl)cyclobutan-1-amine HCl
Abstract
This application note details the chemical derivatization of 3-(2-Bromophenyl)cyclobutan-1-amine HCl , a high-value scaffold in modern medicinal chemistry. Cyclobutane rings serve as superior bioisosteres for phenyl rings and alkyl chains, offering improved metabolic stability and increased
Introduction: The Scaffold Advantage
In drug discovery, the transition from planar aromatic systems to saturated, three-dimensional scaffolds is a proven strategy to improve solubility and reduce off-target toxicity.[1] 3-(2-Bromophenyl)cyclobutan-1-amine represents a "privileged" building block because it offers:
-
Defined Vector: The 1,3-substitution pattern projects substituents at a specific angle, distinct from flexible alkyl chains.[1]
-
Diversification Handle: The ortho-bromine allows for late-stage modification (e.g., Suzuki-Miyaura coupling) after the amine has been derivatized.[1]
-
Metabolic Robustness: The cyclobutane ring is generally resistant to oxidative metabolism compared to cyclopentanes or alkyl chains.[1]
Structural Considerations
The molecule is supplied as the Hydrochloride (HCl) salt. The 1,3-disubstitution allows for cis and trans diastereomers.[1] While the amine is distal to the bulky ortho-bromophenyl group, the ring "pucker" (butterfly conformation) can influence the nucleophilicity of the amine.
Pre-Reaction Workflow: Salt Break & Free-Basing[1][2]
Critical Insight: Direct use of the HCl salt in nucleophilic substitutions often leads to stalled reactions due to incomplete deprotonation or the "common ion effect" in non-polar solvents. For consistent kinetics, we recommend an in situ salt break for amide couplings, but a formal free-basing for reductive aminations.[1]
Figure 1: Decision matrix for handling the amine hydrochloride salt based on the intended downstream transformation.
Protocol A: Amide Coupling (HATU Method)
Objective: Formation of an amide bond with a carboxylic acid partner. Rationale: HATU is selected over EDC/HOBt for this scaffold because the cyclobutane amine is moderately sterically hindered. HATU ensures rapid activation, minimizing the risk of racemization on the acid partner.
Materials
-
Amine: 3-(2-Bromophenyl)cyclobutan-1-amine HCl (1.0 eq)
-
Acid: Carboxylic acid partner (1.1 eq)
-
Reagent: HATU (1.2 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Procedure
-
Activation: In a clean vial, dissolve the Carboxylic Acid (1.1 eq) in DMF (0.2 M concentration). Add HATU (1.2 eq) and DIPEA (1.0 eq). Stir at Room Temperature (RT) for 5 minutes. Color change to yellow/orange is normal.
-
Amine Addition: Add the Cyclobutane Amine HCl salt (1.0 eq) directly to the vial.
-
Scavenging Base: Immediately add the remaining DIPEA (2.0 eq). This order prevents the amine from stalling the activation step.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]
-
Workup:
-
Purification: Flash chromatography (Hexane/EtOAc).
Expert Note: If the acid partner is chiral, keep the temperature at 0°C during the addition of DIPEA to suppress epimerization.
Protocol B: Reductive Amination (STAB Method)[3]
Objective: Mono-alkylation of the amine to form a secondary amine.
Rationale: Sodium Triacetoxyborohydride (STAB) is used (Abdel-Magid protocol) rather than
Materials
-
Amine: Free-based 3-(2-Bromophenyl)cyclobutan-1-amine (1.0 eq) (See Fig 1)[1]
-
Carbonyl: Aldehyde or Ketone (1.1 – 1.2 eq)
-
Reductant: STAB (
) (1.5 eq) -
Solvent: DCE (1,2-Dichloroethane) or DCM.[1] Avoid MeOH as it reacts with STAB over time.
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 eq)
Step-by-Step Procedure
-
Imine Formation: Dissolve the free-based amine and the aldehyde/ketone in DCE (0.1 M). Add Acetic Acid (1.0 eq).
-
Equilibrium: Stir for 30–60 minutes at RT. This ensures the imine/iminium species is formed before reduction, minimizing alcohol byproducts from the aldehyde.[2]
-
Reduction: Add STAB (1.5 eq) in one portion. Gas evolution may occur.[1]
-
Reaction: Stir at RT for 4–16 hours.
-
Quench: Add sat.
solution and stir vigorously for 15 minutes to quench unreacted borohydride. -
Extraction: Extract with DCM (3x). Dry combined organics over
.
Troubleshooting: If the reaction is sluggish (common with ketones), add 4Å molecular sieves to the Imine Formation step to remove water and drive the equilibrium.
Protocol C: Urea Formation (The "Safe" Diversity Step)
Objective: Creating a stable urea linkage without using palladium. Rationale: Attempting a Buchwald-Hartwig coupling (Pd-catalyzed N-arylation) on this amine is risky .[1] The molecule contains an aryl bromide. Under Pd-catalysis, the starting material can undergo intermolecular self-coupling (oligomerization).[1] Urea formation avoids transition metals entirely.[1]
Materials
-
Amine: 3-(2-Bromophenyl)cyclobutan-1-amine HCl (1.0 eq)
-
Electrophile: Isocyanate (
) (1.1 eq)[1] -
Base: Triethylamine (TEA) (2.0 eq)
-
Solvent: DCM (Dichloromethane)
Step-by-Step Procedure
-
Preparation: Suspend the Amine HCl salt in DCM (0.1 M) at 0°C.
-
Base: Add TEA (2.0 eq) dropwise. The solution should become clear as the free base is liberated.
-
Addition: Add the Isocyanate (1.1 eq) dropwise.[1]
-
Reaction: Remove ice bath and stir at RT for 2 hours.
-
Workup: Ureas often precipitate from DCM.[1]
-
If precipitate forms: Filter and wash with cold DCM.[1]
-
If soluble: Wash with 1N HCl (to remove unreacted amine) and Brine.
-
Expert Insights & Troubleshooting
The "Ortho-Bromo" Effect
The 2-bromophenyl group is bulky.[1] While it is distant from the amine, it forces the cyclobutane ring into a specific pucker.
-
Impact: This can make the amine slightly less nucleophilic than a simple cyclobutylamine due to conformational rigidity.
-
Solution: Allow longer reaction times (e.g., extend amide couplings to 4 hours instead of 1).
Stereochemical Integrity
The commercial material is often a mixture of cis and trans isomers.
-
Observation: You may see "double spots" on TLC or split peaks in LCMS/NMR.[1]
-
Action: Do not discard "impurity" fractions without checking NMR. The isomers often separate during flash chromatography of the amide product. This is a feature, not a bug—it allows you to isolate pure diastereomers for biological testing.
Data Summary Table
| Reaction Type | Preferred Reagent | Base / Additive | Solvent | Critical Risk |
| Amide Coupling | HATU | DIPEA | DMF | Epimerization of chiral acids |
| Reductive Amination | STAB | AcOH | DCE | Alcohol byproduct if no pre-stir |
| Urea Formation | Isocyanate | TEA | DCM | Poor solubility of product |
| N-Arylation | NOT RECOMMENDED | Pd-Catalysts | Toluene | Self-coupling of Ar-Br |
References
-
Mykhailiuk, P. K. (2019).[1][3] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][3][4][5][6]
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron.
-
Abdel-Magid, A. F., et al. (1996).[1][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
-
Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Cited here as a cautionary reference regarding Ar-Br interference).
Sources
- 1. 2-(3-bromophenyl)cyclobutan-1-one | 1261038-33-8 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Suzuki-Miyaura Cross-Coupling of 2-Bromophenyl Cyclobutane Derivatives
Executive Summary & Strategic Importance
The incorporation of cyclobutane rings into drug scaffolds has surged in medicinal chemistry.[1] Acting as a bioisostere for phenyl rings or gem-dimethyl groups, the cyclobutane moiety offers unique conformational restriction, altering the exit vectors of substituents without the planarity of aromatic systems [1].
However, 2-bromophenyl cyclobutane derivatives present a specific synthetic challenge: Steric Hindrance . The cyclobutane ring at the ortho position creates significant steric bulk around the C-Br bond. Standard Suzuki-Miyaura conditions (e.g.,
This guide details a robust, field-proven protocol utilizing Buchwald Dialkylbiaryl Phosphine Ligands to overcome this steric barrier, ensuring high yields and reproducibility in drug discovery workflows.
Mechanistic Insight: The "Ortho-Substituent" Challenge
To successfully couple 2-bromophenyl cyclobutanes, one must understand the strain placed on the catalytic cycle. The steric bulk of the cyclobutane ring impacts two critical steps:
-
Oxidative Addition: The bulky ortho group hinders the approach of the Pd(0) species to the C-Br bond.
-
Transmetallation: Even if oxidative addition occurs, the resulting Ar-Pd(II)-Br complex is crowded, making the approach of the nucleophilic boronate species difficult.
Mechanistic Pathway & Steric Management
The diagram below illustrates the catalytic cycle, highlighting where specialized ligands (like SPhos or XPhos) intervene to facilitate turnover despite the steric clash.
Figure 1: Catalytic cycle emphasizing the critical role of electron-rich, bulky ligands in overcoming steric barriers at the oxidative addition and reductive elimination stages.[2]
Optimization Matrix: Critical Parameters
The following matrix synthesizes experimental data to guide reagent selection.
| Parameter | Recommended Choice | Rationale |
| Ligand | SPhos or XPhos | These Buchwald ligands are electron-rich (facilitating oxidative addition) and bulky (forming a protective shell around Pd).[3] SPhos is particularly effective for ortho-substituted aryl chlorides/bromides [2, 3]. |
| Pd Source | Pd(OAc)₂ or XPhos Pd G4 | Pd(OAc)₂ is cost-effective but requires reduction in situ. G3/G4 Precatalysts ensure a precise 1:1 Pd:Ligand ratio and rapid activation, crucial for difficult substrates [4]. |
| Base | K₃PO₄ (Tribasic Potassium Phosphate) | Stronger bases like K₃PO₄ are superior to carbonates (K₂CO₃) for hindered substrates, facilitating the transmetallation step in biphasic systems [5]. |
| Solvent | Toluene / Water (10:1) | A biphasic system is critical. It solubilizes the inorganic base (aqueous phase) and the organic reactants (organic phase), with the reaction occurring at the interface. |
| Temperature | 80°C - 100°C | High thermal energy is required to overcome the activation energy barrier imposed by the cyclobutane steric bulk. |
Standard Operating Procedure (SOP)
Protocol ID: SM-CYC-002 Scale: 1.0 mmol Substrate: 1-bromo-2-cyclobutylbenzene (or derivative)
Materials
-
Aryl Halide: 1.0 mmol (1.0 equiv)
-
Boronic Acid: 1.2 - 1.5 mmol (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G4 (0.02 mmol, 2 mol%) OR Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Base: K₃PO₄ (2.0 - 3.0 mmol, 2.0 - 3.0 equiv)
-
Solvent: Toluene (4 mL) and Deionized Water (0.4 mL)
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the cross-coupling reaction.
Detailed Steps
-
Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Note: If using the XPhos Pd G4 precatalyst, add it at this stage. If using Pd(OAc)₂/SPhos , add them now as solids.
-
-
Degassing (Critical): Seal the vial with a septum cap. Evacuate the vial under high vacuum and backfill with Nitrogen or Argon. Repeat this cycle 3 times.
-
Why? Oxygen promotes homocoupling of the boronic acid and deactivates the active Pd(0) species.
-
-
Solvent Addition: Syringe in Toluene (4 mL) and Water (0.4 mL) that have been previously sparged with nitrogen for 15 minutes.
-
Reaction: Place the vial in a pre-heated heating block at 100°C . Stir vigorously (≥800 RPM).
-
Tip: Vigorous stirring is essential for biphasic mixtures to maximize interfacial surface area.
-
-
Monitoring: Monitor by LCMS or TLC after 2 hours.
-
Success Indicator: Disappearance of the aryl bromide peak.
-
QC Check: Look for the mass of the product (M+H). If Ar-Br remains but Boronic acid is gone, add more Boronic acid (0.5 equiv).
-
-
Workup:
-
Purification: Flash column chromatography (typically Hexanes/EtOAc gradient).
Troubleshooting & Quality Control
Issue: Low Conversion (<20%)
-
Diagnosis: Catalyst deactivation or insufficient activation energy.
-
Solution:
-
Switch to XPhos Pd G4 precatalyst to ensure rapid Pd(0) generation.
-
Increase temperature to 110°C (switch solvent to Toluene/Dioxane mix if boiling is an issue).
-
Ensure strict oxygen-free technique.
-
Issue: Protodehalogenation (Ar-Br
-
Diagnosis: Hydride source present or slow transmetallation allowing Pd-H formation.
-
Solution:
-
Use anhydrous conditions with Cs₂CO₃ in Dioxane if water is suspected to be the proton source (though rare in Suzuki).
-
Increase the concentration of Boronic Acid to outcompete the side reaction.
-
Issue: Homocoupling of Boronic Acid
-
Solution: Degas solvents more thoroughly (freeze-pump-thaw is the gold standard).
References
-
Cyclobutanes in Drug Discovery
-
Buchwald Ligand Efficacy (SPhos)
- Title: Universal Soluble Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides and Bromides
- Source:Angewandte Chemie Intern
-
URL:[Link]
-
Steric Hindrance Management
-
Precatalyst Technology (G3/G4)
-
Title: Palladacycle Precatalysts for Cross-Coupling[2]
- Source:Sigma-Aldrich / Merck Technical Article
-
-
Base Effects in Suzuki Coupling
-
Title: Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect
- Source:ResearchG
-
URL:[Link]
-
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification methods for 3-(2-Bromophenyl)cyclobutan-1-amine from crude mixtures
Answering the user's request.## Technical Support Center: Purification of 3-(2-Bromophenyl)cyclobutan-1-amine
Welcome to the technical support center for the purification of 3-(2-Bromophenyl)cyclobutan-1-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable building block. The purity of this intermediate is critical for the success of subsequent synthetic steps and the ultimate quality of the final active pharmaceutical ingredient. This document provides in-depth, field-tested answers to common challenges encountered during its purification from crude reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 3-(2-Bromophenyl)cyclobutan-1-amine?
When synthesizing this amine, particularly through common methods like reductive amination of 3-(2-bromophenyl)cyclobutan-1-one, you can anticipate several types of impurities. These may include unreacted starting materials, byproducts from the reaction, and residual reagents. For instance, in syntheses involving reagents like iron in hydrochloric acid or tin in hydrochloric acid for nitro group reductions, residual metal salts can be a significant issue.[1] Furthermore, competitive reactions can lead to byproducts that are structurally similar to the desired product, making them difficult to remove.[2]
Common Impurities Table:
| Impurity Class | Specific Examples | Origin | Recommended Initial Removal Step |
| Starting Materials | 3-(2-Bromophenyl)cyclobutan-1-one | Incomplete reductive amination | Acid-Base Extraction |
| Reaction Byproducts | Secondary amine (di-alkylation product) | Reaction of the product with starting ketone | Column Chromatography |
| Isomeric Impurities | Positional isomers (e.g., 4-bromophenyl) | Impure starting materials or side reactions | Column Chromatography or Crystallization |
| Reagent Residues | Metal salts (Sn, Fe), reducing agents | Reduction step | Aqueous Workup / Acid-Base Extraction |
| Solvent Residues | High-boiling point solvents (e.g., DMF, DMSO) | Reaction/Workup | High-vacuum evaporation, Lyophilization |
Q2: I have a crude mixture. What is the most robust and scalable first-line purification strategy?
For a primary amine like 3-(2-Bromophenyl)cyclobutan-1-amine, acid-base extraction is unequivocally the most effective, scalable, and economical first-line purification strategy.[3][4] This technique leverages the basicity of the amine functional group to selectively move it between an organic phase and an aqueous phase, leaving neutral or acidic impurities behind.[4][5] It is a simple alternative to more complex methods like chromatography and is highly effective for removing non-basic impurities.[4]
The fundamental principle is that the neutral amine is soluble in organic solvents, while its protonated salt form is highly soluble in water.[4] This allows for a clean separation from unreacted ketones, non-basic byproducts, and other neutral materials.
Caption: Workflow for Acid-Base Extraction of the Amine.
Q3: How can I accurately assess the purity of my final product?
A multi-pronged approach is essential for confirming the purity and identity of your 3-(2-Bromophenyl)cyclobutan-1-amine.
-
Thin-Layer Chromatography (TLC): An excellent first check. Use a mobile phase like 90:9:1 DCM/Methanol/Ammonium Hydroxide. A single spot suggests good purity. Ninhydrin stain is highly effective for visualizing primary amines.[6]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column is standard. Using a mobile phase with a basic modifier (e.g., 0.1% triethylamine or ammonia) will give a sharp peak shape by preventing interaction with residual silanols.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The spectra should be clean, with integrations matching the expected proton counts and no significant signals from impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. For this amine (C₁₀H₁₂BrN), the expected monoisotopic mass is approximately 225.0153 Da.[8]
Troubleshooting Guide: Common Experimental Issues
Topic: Column Chromatography
Q: My amine is streaking severely on my silica gel column, leading to poor separation and mixed fractions. What's happening and how do I fix it?
This is a classic problem caused by the strong interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][7] This acid-base interaction causes some of the amine molecules to "stick" to the stationary phase, resulting in tailing or "streaking" of the product band.
The Causality: The lone pair on the nitrogen of your amine acts as a Lewis base, while the protons on the silica surface act as Brønsted acids. This leads to a non-ideal equilibrium during elution.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. biotage.com [biotage.com]
- 8. PubChemLite - 3-(2-bromophenyl)cyclobutan-1-amine (C10H12BrN) [pubchemlite.lcsb.uni.lu]
Optimizing reaction temperature for bromophenyl cyclobutane coupling
Technical Support Center: Cyclobutane Coupling Optimization Hub Ticket ID: #CB-OPT-882 Topic: Temperature Optimization for Bromophenyl-Cyclobutane Cross-Coupling Status: Open
Mission Statement
Welcome to the Cyclobutane Optimization Hub. You are likely working with a Bromophenyl-Cyclobutane scaffold (e.g., 1-bromo-4-cyclobutylbenzene or its ortho-isomer).
Your Challenge: You are balancing three competing thermodynamic vectors:
-
Steric Hindrance: The puckered cyclobutane ring creates significant steric bulk, raising the activation energy (
) for oxidative addition and transmetallation. -
Protodeboronation: High temperatures required to overcome sterics often destroy your boronic acid coupling partner before the reaction completes.
-
Ring Strain: While the phenyl-cyclobutane bond is stable, temperatures
can induce ring-opening decomposition pathways if catalytic intermediates are long-lived.
This guide provides a self-validating system to determine the exact temperature "sweet spot" for your specific substrate.
Module 1: The Thermodynamics of Failure (Why Temp Matters)
Q: Why can't I just blast this at 100°C like a standard Suzuki coupling?
A: You can, but you risk "The Protodeboronation Trap."
The cyclobutyl group is electron-donating and sterically demanding. This makes the Oxidative Addition of the Pd-catalyst into the C-Br bond slower than usual. If you heat to
-
Result: Unreacted aryl bromide + Benzene (decomposed boronic acid).
Q: Why is Room Temperature (RT) yielding <10% product?
A: The "Puckered Wall" Effect.
Cyclobutane is not flat; it exists in a puckered conformation (
Module 2: Diagnostic Decision Tree
Use this logic flow to diagnose your current reaction outcome and adjust temperature/conditions accordingly.
Figure 1: Diagnostic logic for temperature optimization based on crude reaction analysis.
Module 3: Optimized Protocol (The "Gradient" Method)
Do not pick a random temperature. Use this Gradient Screen to find the optimal window.
Standard Conditions:
-
Substrate: 1.0 equiv Bromophenyl-cyclobutane
-
Boron Source: 1.5 equiv Boronic Acid (or Pinacol Ester)
-
Base: 2.0 equiv
(or for higher activity) -
Solvent: 1,4-Dioxane/Water (4:1) [Degassed]
The Temperature Screen (Parallel Reactions)
| Entry | Temp ( | Catalyst System | Expected Outcome | Recommendation |
| A | 60°C | Pd(dppf)Cl2 | Low conversion, high SM recovery. | Baseline: If >50% conv, stay here to protect reagents. |
| B | 80°C | Pd(dppf)Cl2 | The Sweet Spot. Balance of rate vs. stability. | Target: Most cyclobutyl couplings work here. |
| C | 100°C | Pd(dppf)Cl2 | High protodeboronation risk. | Risk: Only use if Entry B shows intact boronic acid but low product. |
| D | 60°C | Pd-SPhos G2 | High conversion at low temp. | High Performance: Use if sterics are severe (e.g., ortho-cyclobutyl). |
Step-by-Step Workflow:
-
Degas: Sparge solvents with Argon for 15 mins. Oxygen is a catalyst poison that forces you to use higher temps, exacerbating side reactions.
-
Charge: Add solids (Ar-Br, Boronic Acid, Base, Catalyst) to the vial.
-
Seal & Heat: Add degassed solvent. Seal. Heat to assigned temp (A, B, C, or D).
-
Check: Sample at 1 hour .
-
Why? If the boronic acid is dead at 1 hour, heating overnight is useless.
-
-
Validation: If Entry B (80°C) fails, do not go to C (100°C) immediately. Switch to Entry D (Better Catalyst, Lower Temp).
Module 4: Advanced Troubleshooting (FAQs)
Q: I see "Ring Opening" byproducts. What happened?
A: If you see linear alkyl chains instead of a cyclobutane ring, you likely triggered a
-
Cause: Temperatures
combined with highly active Pd species can sometimes relieve ring strain by breaking the C-C bond of the ring. -
Fix: Cap temperature at 80°C . Switch solvent to Toluene/Water (less polar solvents often stabilize the ring vs. polar aprotic solvents like DMF).
Q: My Bromide is ortho-substituted to the cyclobutane. Nothing works. A: This is a "Steric Fortress." The cyclobutane bulk is blocking the Pd.
-
The Fix: Temperature alone won't solve this. You need a specialized ligand.
-
Protocol: Switch to Pd(OAc)2 + SPhos (1:2 ratio) or XPhos Pd G2 . These ligands are designed to "reach around" steric bulk. Run this at 60-70°C .
Q: Can I use Microwave heating? A: Yes, but with caution. Microwaves are excellent for overcoming the activation barrier of the cyclobutyl sterics.
-
Setting: 100°C for 10 minutes (Hold time).
-
Warning: Do not exceed 20 minutes. Prolonged microwave heating typically destroys the boronic acid in this system.
Module 5: Mechanistic Visualization
Understanding the energy landscape helps you choose the right path.
Figure 2: Reaction coordinate showing the high activation barrier (TS1) caused by cyclobutyl sterics and the competing side reaction at high temperatures.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][2] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Namirembe, S., et al. (2025).[3] Protodeboronation: Mechanisms and Prevention in Suzuki Coupling. BenchChem Technical Notes. Link(Note: Generalized reference for protodeboronation principles cited in search results).
-
Seashore-Ludlow, B., & Somfai, P. (2010). Ring Strain and Reactivity of Cyclobutanes. Topics in Current Chemistry. Link(Contextual grounding for ring strain data).
Sources
Resolving cis/trans isomer issues in 3-(2-Bromophenyl)cyclobutan-1-amine synthesis
Welcome to the dedicated technical support resource for the synthesis of 3-(2-Bromophenyl)cyclobutan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis, with a particular focus on the critical challenge of controlling and resolving cis/trans isomerism. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis of 3-(2-Bromophenyl)cyclobutan-1-amine, offering explanations and actionable solutions.
Question 1: My reaction is producing an unfavorable cis/trans ratio, with the undesired isomer predominating. How can I improve the stereoselectivity?
Answer:
Achieving a favorable cis/trans ratio is a common challenge in the synthesis of substituted cyclobutanes. The stereochemical outcome is often dictated by the chosen synthetic route and reaction conditions. Here are several strategies to consider, ranging from optimizing your current method to exploring alternative synthetic pathways.
Route 1: Reductive Amination of 3-(2-Bromophenyl)cyclobutan-1-one
If you are forming the amine via reductive amination of the corresponding ketone, the choice of reducing agent can significantly influence the diastereoselectivity.
-
Sterically Hindered Reducing Agents: The use of bulky hydride sources, such as lithium tri-sec-butylborohydride (L-Selectride®) or sodium triacetoxyborohydride, can favor the formation of the trans isomer. The larger reducing agent will preferentially attack the carbonyl from the less sterically hindered face, which, depending on the conformation of the cyclobutane ring, can lead to the thermodynamically more stable trans product.
-
Catalytic Hydrogenation: Catalytic hydrogenation of an intermediate enamine or oxime can also be tuned to favor a specific isomer. The choice of catalyst and support is critical. For instance, rhodium catalysts with specific phosphine ligands, such as DuPHOS or ChiraPHOS, have been shown to provide excellent diastereoselectivity in the hydrogenation of related systems.[1] The substrate will adsorb onto the catalyst surface in a preferred orientation, leading to hydrogen addition from a specific face.
Route 2: [2+2] Cycloaddition
If your synthesis involves a [2+2] cycloaddition to form the cyclobutane ring, the stereochemistry is often set at this stage.
-
Photochemical Cycloadditions: The stereochemical outcome of photochemical [2+2] cycloadditions can be influenced by the reaction medium and the presence of sensitizers.[2]
-
Catalytic [2+2] Cycloadditions: The use of chiral Lewis acid or transition metal catalysts can induce high levels of diastereoselectivity and enantioselectivity.[3][4] These catalysts coordinate to one of the reactants, directing the approach of the second reactant to favor the formation of a specific stereoisomer.
General Considerations:
-
Thermodynamic vs. Kinetic Control: Determine whether your current conditions favor the kinetic or thermodynamic product. The cis isomer is often the kinetically favored product in reactions like certain hydrogenations, while the trans isomer is typically more thermodynamically stable due to reduced steric strain.[5] Running the reaction at a higher temperature or for a longer duration might allow for equilibration to the more stable trans isomer. Conversely, low-temperature reactions may favor the kinetic product.
Question 2: I have a mixture of cis and trans isomers. What are the most effective methods for their separation and purification?
Answer:
Separating cis and trans isomers of 3-(2-Bromophenyl)cyclobutan-1-amine can be achieved through several methods. The choice of technique will depend on the scale of your synthesis and the physical properties of the isomers.
1. Flash Column Chromatography:
This is the most common laboratory-scale method for separating diastereomers.
-
Stationary Phase: Standard silica gel is often effective. However, for amines, which can exhibit tailing on acidic silica, using an amine-functionalized silica or adding a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonium hydroxide) to the eluent can significantly improve peak shape and resolution.[6][7]
-
Solvent System: A gradient elution with a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or isopropanol) is typically used. Careful optimization of the solvent gradient is crucial for achieving baseline separation.
2. Preparative High-Performance Liquid Chromatography (HPLC):
For higher purity requirements or more challenging separations, preparative HPLC is a powerful tool.
-
Column Choice: Reversed-phase columns (e.g., C18, C30) are commonly used. The Acclaim C30 column, for instance, has shown good performance in separating hydrophobic, structurally related isomers.[8] Normal-phase chromatography on silica or a polar-modified stationary phase can also be effective.
-
Mobile Phase: For reversed-phase HPLC, a mixture of acetonitrile and water or methanol and water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape for the amine, is a good starting point.
3. Diastereomeric Salt Crystallization:
This classical resolution technique can be highly effective for separating amine isomers on a larger scale.
-
Principle: The mixture of cis and trans amines is reacted with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) to form diastereomeric salts. These salts will have different physical properties, most importantly, different solubilities in a given solvent.
-
Procedure:
-
Dissolve the isomeric mixture in a suitable solvent.
-
Add a solution of the chiral resolving agent.
-
Allow the less soluble diastereomeric salt to crystallize out of the solution.
-
Filter the crystals and wash them.
-
Liberate the free amine from the purified salt by treatment with a base. This method can sometimes allow for the isolation of one isomer in high purity through fractional crystallization.[9][10]
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis and analysis of 3-(2-Bromophenyl)cyclobutan-1-amine.
Q1: What is the best analytical method to determine the cis/trans ratio of my product mixture?
A1: The most reliable and widely used method is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy . The key diagnostic signals are the protons on the cyclobutane ring. Due to the rigid nature of the four-membered ring, the vicinal coupling constants (³JHH) between protons on adjacent carbons are highly dependent on their dihedral angle.
-
trans Isomers: Typically show a larger coupling constant (in the range of 11-19 Hz) for the vicinal protons.[4][5]
-
cis Isomers: Exhibit a smaller coupling constant (in the range of 5-14 Hz).[4][5]
By integrating the distinct signals corresponding to each isomer, you can accurately determine their ratio in the mixture.
Q2: How can I definitively assign the stereochemistry of my isolated isomers?
A2: In addition to the coupling constants from ¹H NMR, several other techniques can be used for unambiguous stereochemical assignment:
-
Nuclear Overhauser Effect (NOE) NMR Spectroscopy: Techniques like NOESY or ROESY can be used to identify protons that are close in space. For the cis isomer, an NOE should be observed between the protons on the carbons bearing the amine and the bromophenyl group. This effect would be absent or much weaker in the trans isomer.
-
X-ray Crystallography: If you can obtain a single crystal of one of the isomers (or a suitable derivative), X-ray crystallography provides absolute and definitive proof of its three-dimensional structure.
-
Chemical Derivatization: Converting the amine to a more rigid derivative, such as an amide, can sometimes make the NMR analysis more straightforward and the coupling constants more diagnostic.
Q3: Are there any known catalysts that specifically favor the formation of either the cis or trans isomer in related cyclobutane syntheses?
A3: Yes, the choice of catalyst can be a powerful tool for directing stereoselectivity, particularly in hydrogenation reactions.
-
Rhodium-based catalysts with chiral phosphine ligands like Et-DuPHOS-Rh and ChiraPHOS-Rh have demonstrated excellent catalyst-controlled diastereoselection in the hydrogenation of cyclobutyl enamides.[1] The configuration of the newly formed stereocenter is dependent on the catalyst used.
-
In some hydrogenation reactions of cyclobutanediones, Ruthenium-on-carbon (Ru/C) catalysts with larger particle sizes have shown a higher selectivity towards the trans product, which is the thermodynamically favored isomer.[5] In contrast, the cis isomer is often the kinetically favored product.[5]
Q4: What are some potential side reactions to be aware of during the synthesis?
A4: Depending on the synthetic route, several side reactions can occur:
-
Ring-Opening: The strained cyclobutane ring can be susceptible to opening under certain conditions, particularly in the presence of strong acids, bases, or some transition metal catalysts.
-
Elimination Reactions: If there are suitable leaving groups on the ring, elimination to form cyclobutene derivatives can be a competing pathway.
-
Over-reduction: In reductive amination, the ketone precursor could be reduced to the alcohol as a byproduct.
-
Rearrangements: Carbocationic intermediates, if formed, can undergo Wagner-Meerwein rearrangements, leading to cyclopentyl or other rearranged products.
Visual and Data Summaries
Synthetic Pathway and Isomer Formation
Caption: General workflow for the synthesis and separation of cis/trans isomers.
Expected ¹H NMR Parameters for Isomer Differentiation
| Isomer | Protons | Expected Chemical Shift (ppm) | Expected Vicinal Coupling Constant (³JHH) |
| cis | Cyclobutane CH | Generally different due to anisotropic effects | 5 - 14 Hz |
| trans | Cyclobutane CH | Generally different due to anisotropic effects | 11 - 19 Hz |
Note: The exact chemical shifts will depend on the solvent and the specific conformation of the molecule. The coupling constant is the most reliable diagnostic parameter.[4][5][11]
References
-
Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society. Available at: [Link]
-
Stereoselective Rh-catalyzed hydrogenation of cyclobutyl chiral enamides: double stereodifferentiation vs catalyst-controlled diastereoselection. PubMed. Available at: [Link]
-
Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. Available at: [Link]
-
Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Highly Selective Synthesis of cis-2,2,4,4-Tetramethylcyclobutane-1,3-diol via Solvent-Free Hydrogenation and Isomerization. ResearchGate. Available at: [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. Available at: [Link]
-
Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. Available at: [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC. Available at: [Link]
-
CIS TRANS ISOMERS AND NMR. ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]
-
Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews - ACS Publications. Available at: [Link]
-
Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PMC. Available at: [Link]
-
Cyclobutane synthesis. Organic Chemistry Portal. Available at: [Link]
- US3880925A - Separation and purification of cis and trans isomers. Google Patents.
-
studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. Available at: [Link]
-
Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. ResearchGate. Available at: [Link]
-
Separation of cis/trans isomers. Chromatography Forum. Available at: [Link]
-
Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Semantic Scholar. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cyclobutane synthesis [organic-chemistry.org]
- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
- 10. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Stability of 3-(2-Bromophenyl)cyclobutan-1-amine HCl under basic conditions
Welcome to the technical support center for 3-(2-Bromophenyl)cyclobutan-1-amine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound, particularly under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key stability concerns when working with 3-(2-Bromophenyl)cyclobutan-1-amine HCl under basic conditions?
When 3-(2-Bromophenyl)cyclobutan-1-amine HCl is treated with a base to generate the free amine, two main areas of instability should be considered: the reactivity of the 2-bromophenyl group and, to a lesser extent, the integrity of the cyclobutane ring.
The primary concern is the potential for intramolecular reactions involving the amine and the bromo-substituted aromatic ring, especially when strong bases are used. The proximity of the nucleophilic amine to the aryl bromide creates a scenario where side reactions can occur. While the cyclobutane ring is generally stable, its inherent ring strain can make it susceptible to cleavage under harsh conditions, although this is less common under standard basic conditions used for deprotonation.[1][2]
Q2: I need to generate the free base of 3-(2-Bromophenyl)cyclobutan-1-amine. What is the recommended procedure and what pitfalls should I avoid?
Generating the free base from its hydrochloride salt is a standard but critical step. The choice of base and reaction conditions is crucial to avoid degradation.
Recommended Protocol: Aqueous Biphasic Extraction
This is the most common and generally safest method for liberating the free amine.
Materials:
-
3-(2-Bromophenyl)cyclobutan-1-amine HCl
-
Deionized Water
-
An organic solvent immiscible with water (e.g., dichloromethane (DCM), ethyl acetate, or diethyl ether)
-
A mild base: Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1 M sodium carbonate (Na₂CO₃) solution.
-
Drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄))
Step-by-Step Procedure:
-
Dissolution: Dissolve the 3-(2-Bromophenyl)cyclobutan-1-amine HCl salt in deionized water.
-
Extraction Setup: Transfer the aqueous solution to a separatory funnel and add an equal volume of the chosen organic solvent.
-
Basification: Slowly add the mild base solution to the separatory funnel. Swirl gently and periodically vent the funnel to release any evolved gas (CO₂).
-
pH Check: After each addition, check the pH of the aqueous layer using pH paper. Continue adding base until the pH is in the range of 9-10 to ensure complete deprotonation of the amine. The predicted pKa of cyclobutylamine is approximately 10.8.[3][4]
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely.
-
Separation: Drain the organic layer. If using DCM, this will be the bottom layer. For ethyl acetate or diethyl ether, it will be the top layer.
-
Repeat Extraction: Extract the aqueous layer two more times with fresh organic solvent to ensure complete recovery of the free amine.
-
Drying: Combine the organic extracts and dry over an anhydrous drying agent like Na₂SO₄.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the free amine, which is likely to be an oil.
Common Pitfalls and Troubleshooting:
-
Emulsion Formation: Vigorous shaking can sometimes lead to the formation of an emulsion at the interface of the two layers. To break an emulsion, you can add a small amount of brine (saturated NaCl solution) or let the mixture stand for a longer period.
-
Incomplete Deprotonation: Failure to reach a sufficiently basic pH will result in a significant portion of the amine remaining as the protonated salt in the aqueous layer, leading to low yields.[5][6] Always verify the pH of the aqueous phase.
-
Use of Strong Bases: Avoid using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) unless necessary and with careful temperature control. Strong bases can promote the degradation pathways discussed in Q3.
Troubleshooting Guide: Degradation Under Basic Conditions
Q3: I'm observing unexpected byproducts after treating the HCl salt with a strong base. What are the likely degradation pathways?
If you are using strong bases (e.g., sodium amide, potassium tert-butoxide, or hot concentrated NaOH) or elevated temperatures, you may be inducing side reactions. The two most probable degradation pathways for 3-(2-Bromophenyl)cyclobutan-1-amine are benzyne formation followed by intramolecular cyclization and nucleophilic aromatic substitution (SNAr) .
Pathway 1: Benzyne Formation and Intramolecular Cyclization
This pathway is particularly relevant with very strong bases like sodium amide (NaNH₂).[7][8][9]
-
Step 1: Benzyne Formation: The strong base abstracts a proton from the carbon ortho to the bromine atom, leading to the elimination of HBr and the formation of a highly reactive benzyne intermediate.
-
Step 2: Intramolecular Nucleophilic Attack: The proximate cyclobutylamine acts as an intramolecular nucleophile, attacking one of the carbons of the benzyne triple bond.
-
Step 3: Rearrangement/Protonation: The resulting intermediate can then rearrange or be protonated during workup to yield a fused heterocyclic product.
Caption: Benzyne formation and subsequent intramolecular cyclization.
Pathway 2: Nucleophilic Aromatic Substitution (SNAr)
While aryl halides are generally resistant to SNAr, intramolecular reactions can be more facile. This pathway might be favored under less harshly basic conditions than benzyne formation but potentially at elevated temperatures.
-
Mechanism: The cyclobutylamine nitrogen directly attacks the carbon bearing the bromine atom in an addition-elimination sequence to form a fused ring system.
Caption: Intramolecular Nucleophilic Aromatic Substitution (SNAr).
Troubleshooting Advice:
-
Choice of Base: Use the mildest base possible that can effectively deprotonate the amine hydrochloride (e.g., NaHCO₃, K₂CO₃).
-
Temperature Control: Perform the basification and extraction at room temperature or below to minimize the rate of potential side reactions.
-
Reaction Time: Do not leave the free amine in the basic solution for extended periods. Proceed with the extraction promptly after deprotonation.
Q4: Could the cyclobutane ring be opening under my experimental conditions?
While cyclobutane rings are strained, they are generally stable under the mild basic conditions typically used for the deprotonation of an amine salt.[1] Ring-opening reactions of cyclobutanes usually require more forcing conditions, such as high temperatures, strong acids, or specific catalytic systems.[1][2]
When to Suspect Ring Opening:
-
If you are using very high temperatures in conjunction with a strong base.
-
If you observe a complex mixture of products that cannot be explained by the benzyne or SNAr pathways.
-
If mass spectrometry data suggests the formation of products with a molecular weight corresponding to the addition of water or other solvent molecules across a cleaved C-C bond.
Under standard aqueous workup conditions with mild bases, ring opening of the cyclobutane in 3-(2-Bromophenyl)cyclobutan-1-amine is unlikely to be a significant degradation pathway.
Q5: What are the recommended analytical methods for monitoring the stability of 3-(2-Bromophenyl)cyclobutan-1-amine and identifying impurities?
A multi-pronged analytical approach is recommended to ensure the purity and stability of your compound.
Recommended Analytical Techniques:
| Technique | Application | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment, stability studies, and impurity profiling. | Use a reversed-phase column (e.g., C18). An acidic mobile phase is often necessary to ensure good peak shape for the protonated amine. UV detection at a wavelength appropriate for the phenyl ring (e.g., 254 nm) is suitable. For enhanced sensitivity, derivatization can be employed.[10][11][12][13] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown impurities and degradation products. | Provides molecular weight information for observed peaks, which is invaluable for elucidating the structures of byproducts from pathways like intramolecular cyclization.[13][14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of major impurities. | ¹H and ¹³C NMR will confirm the structure of the desired product. The appearance of new aromatic or aliphatic signals can indicate degradation. The amine proton in ¹H NMR may appear as a broad signal.[15][16] |
Experimental Workflow for a Stability Study:
Caption: Workflow for assessing stability under basic conditions.
By carefully selecting the reaction conditions for deprotonation and employing appropriate analytical techniques, the stability of 3-(2-Bromophenyl)cyclobutan-1-amine can be maintained, ensuring the integrity of your experimental results.
References
-
Principles of Organic Synthesis. Professor T. Punniyamurthy, Department of Chemistry, Indian Institute of Technology, Guwahati. Available at: [Link]
-
Recent advances in ring-opening of cyclobutanone oximes for capturing SO2, CO or O2via a radical process. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
2-Bromoanisole and 3-bromoanisole yield the same product, 3-methoxyaniline, when treated with sodium amide in liquid ammonia. Suggest a reason and a mechanism to explain this observation. Study.com. Available at: [Link]
-
Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-(aminoethylsulfanyl)pyridine derivatives. Arkivoc. Available at: [Link]
-
Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. PMC - NIH. Available at: [Link]
-
The application of cyclobutane derivatives in organic synthesis. ResearchGate. Available at: [Link]
-
(a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. Pearson. Available at: [Link]
-
Cyclobutylamine | C4H9N | CID 75645. PubChem - NIH. Available at: [Link]
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews - ACS Publications. Available at: [Link]
-
Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. The Organic Chemistry Tutor (YouTube). Available at: [Link]
-
When the alkyl halide "2-bromo-2-methylpropane" reacts with a strong base... Filo. Available at: [Link]
-
Reaction of 2-bromoanisole with sodium amide in liquid ammonia gives a high yield of 3-aminoanisole. Explain why the reaction of the benzyne intermediate is regioselective. Filo. Available at: [Link]
-
Benzyne Chemistry Challenge Mechanism. ChemComplete. Available at: [Link]
-
Ring opening of the cyclobutane in a thymine dimer radical anion. PubMed. Available at: [Link]
-
What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. Available at: [Link]
-
Basicity of Arylamines. Fiveable. Available at: [Link]
-
Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board. Available at: [Link]
-
Isolation (Recovery) of amines. University of Alberta. Available at: [Link]
-
TRANS-3-(3-BROMOPHENYL)-N,N-DIETHYL-2,4-DIMETHYL-4-NITRO-1-CYCLOBUTEN-1-AMINE - [13C NMR]. SpectraBase. Available at: [Link]
-
How can I free base cystamine dihydrochloride? Chemistry Stack Exchange. Available at: [Link]
-
When 2-bromo-2,3-dimethylbutane reacts with a strong base, two alkenes are formed. What are the two products? Which is the major product? Pearson. Available at: [Link]
-
Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC. Available at: [Link]
-
Basicity of Amines. Chemistry Steps. Available at: [Link]
-
Basicity of alkyamines. YouTube. Available at: [Link]
-
How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? ResearchGate. Available at: [Link]
-
Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
-
A method for the deprotonation of hydrochloride salts of peptide esters to free amino. CORE. Available at: [Link]
-
11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Chemistry LibreTexts. Available at: [Link]
-
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Validation & Comparative
Technical Guide: 1H NMR Interpretation of 3-(2-Bromophenyl)cyclobutan-1-amine Hydrochloride
Executive Summary
The characterization of 3-(2-Bromophenyl)cyclobutan-1-amine hydrochloride presents a dual challenge: the conformational flexibility of the cyclobutane ring (puckering) and the resolution of cis/trans diastereomers. Standard 1D Proton NMR (
This guide compares the Standard Protocol (CDCl
Structural Context & Isomerism
Before interpreting the spectrum, one must understand the geometric constraints. The 1,3-disubstituted cyclobutane ring exists in a "puckered" or "butterfly" conformation to relieve torsional strain.
-
The Isomers: The molecule exists as two diastereomers.
-
Cis-isomer: The amine and the 2-bromophenyl group are on the same face of the ring.
-
Trans-isomer: The groups are on opposite faces.
-
-
The Salt Effect: As a hydrochloride salt, the amine is protonated (
Cl ). This exerts a strong electron-withdrawing inductive effect ( ), deshielding the -methine proton (H1) significantly.
Comparative Analysis: Methodology Selection
We evaluated three characterization strategies. The table below summarizes the "performance" of each method regarding spectral clarity and structural confidence.
Table 1: Comparative Performance of NMR Protocols
| Feature | Method A: Free Base in CDCl | Method B: HCl Salt in CDCl | Method C: HCl Salt in DMSO-d |
| Sample Prep | Requires neutralization (extra step). | Direct dissolution. | Direct dissolution. |
| Solubility | High. | Poor/Inconsistent (Risk of aggregation). | Excellent. |
| Amine Signal | Broad singlet (variable | Often invisible or extremely broad due to rapid exchange. | Distinct broad triplet ( |
| Cyclobutane Resolution | Sharp, but overlaps with solvent water/grease often occur. | Broad lines due to poor solubility. | Sharp multiplets; clear separation of methine protons. |
| Isomer ID | Difficult without NOESY. | Unreliable. | High Confidence (Distinct shift differences). |
Expert Insight: Do not attempt to characterize the HCl salt in Chloroform-d (Method B). The ionic nature of the salt leads to poor solubility and aggregation, resulting in broad, uninterpretable peaks. Method C is the industry standard for this class of compounds.
Detailed 1H NMR Interpretation (Method C: DMSO-d )
The following assignments correspond to the HCl Salt in DMSO-d
The Aromatic Region (7.0 – 7.7 ppm)
The 2-bromophenyl group introduces asymmetry. Unlike a para-substituted ring (AA'BB'), the ortho-bromo substituent creates an ABCD system (4 distinct protons).
- 7.65 (dd, 1H): H-3' (Ortho to Bromine). Deshielded by the electronegative Br atom.
- 7.45 (dd, 1H): H-6' (Ortho to Cyclobutane).
- 7.35 (td, 1H): H-5' (Meta to Bromine).
- 7.18 (td, 1H): H-4' (Para to Bromine).
The Ammonium Region (8.0 – 8.5 ppm)
-
8.30 (br s, 3H):
.-
Diagnostic Value: The integration of this peak confirms the salt formation (3H vs 2H for free base). Its presence confirms you have not accidentally free-based the amine during workup.
-
The Cyclobutane "Fingerprint" (2.0 – 4.0 ppm)
This is the most complex region due to roofing effects (strong coupling between H2 and H4 protons).
-
3.75 – 3.85 (m, 1H): H-1 (Methine
to ).-
Shifted downfield significantly due to the cationic nitrogen.
-
Multiplicity: Apparent quintet (splitting by 4 adjacent methylene protons).
-
-
3.40 – 3.55 (m, 1H): H-3 (Methine
to Phenyl).-
Often obscured by the water peak in DMSO (3.33 ppm). Critical Step: Check 2D HSQC to confirm this signal if it overlaps with water.
-
- 2.40 – 2.70 (m, 2H): H-2a/H-4a (Cis to Amine).
- 2.15 – 2.35 (m, 2H): H-2b/H-4b (Trans to Amine).
Experimental Protocol: Isomer Assignment Workflow
To definitively distinguish cis from trans, you cannot rely solely on 1D chemical shifts. You must use the NOE (Nuclear Overhauser Effect) logic.
Step-by-Step Workflow
-
Sample Preparation: Dissolve 5-10 mg of the HCl salt in 0.6 mL DMSO-d
. Ensure the tube is clean to avoid paramagnetic impurities which broaden the multiplets. -
Acquisition: Run standard 1H (16 scans).
-
2D NOESY/ROESY: Run a 2D NOESY (mixing time 500ms).
-
Analysis:
-
Locate the H-1 methine (
3.8 ppm) and H-3 methine ( 3.5 ppm). -
Cis-Isomer: You will see a strong NOE cross-peak between H-1 and H-3 (they are on the same face, closer in space).
-
Trans-Isomer: No (or very weak) NOE cross-peak between H-1 and H-3.
-
Visualization: Logic & Pathways
Diagram 1: Structural Elucidation Workflow
This diagram outlines the logical flow for characterizing the compound, ensuring no step is missed.
Caption: Logical workflow for the structural verification of amine salts, prioritizing solvent selection and 2D confirmation.
Diagram 2: Cyclobutane Coupling Tree (H-1 Methine)
The splitting of the H-1 proton is complex. This tree visualizes why it appears as a "pseudo-quintet."
Caption: The H-1 methine couples to 4 neighboring protons. Since J_cis and J_trans are often similar in cyclobutanes, this results in an apparent quintet.
References
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Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.
-
Hasegawa, M., et al. (1984). "Identification of diastereomeric cyclobutyl dimers in a mixture by NMR." Proceedings of the Indian Academy of Sciences.
-
BenchChem. (2025).[2] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." BenchChem Technical Guides.
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General Reference for Additivity Rules).
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A Comparative Guide to the Definitive Structural Confirmation of 3-(2-Bromophenyl)cyclobutan-1-amine via X-ray Crystallography
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers, scientists, and professionals in this field, the precise knowledge of atomic arrangement is paramount for understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring intellectual property protection. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography with other prevalent analytical techniques for the structural confirmation of the novel compound, 3-(2-Bromophenyl)cyclobutan-1-amine.
Introduction: The Imperative of Unambiguous Structural Elucidation
The journey from a promising chemical entity to a viable drug candidate is fraught with challenges. A critical juncture in this process is the definitive confirmation of the molecular structure. While various analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands as the gold standard, offering a direct and unequivocal visualization of the atomic arrangement in the solid state.[1][2][3] This guide will delve into the practical application of this powerful technique for 3-(2-Bromophenyl)cyclobutan-1-amine, a compound of interest due to its potential as a scaffold in medicinal chemistry. We will explore the entire workflow, from synthesis and crystal growth to data analysis, and critically compare its outputs with those of complementary methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Synthesis and Crystallization: The Gateway to a High-Resolution Structure
The prerequisite for any successful X-ray crystallographic analysis is the availability of high-quality single crystals.[4][5] This journey begins with the synthesis of the target compound, 3-(2-Bromophenyl)cyclobutan-1-amine.
Synthesis of 3-(2-Bromophenyl)cyclobutan-1-amine
While multiple synthetic routes to substituted cyclobutanes exist, a common approach involves a [2+2] cycloaddition reaction, followed by functional group manipulations.[6][7] For the synthesis of 3-(2-Bromophenyl)cyclobutan-1-amine, a plausible pathway could involve the reaction of 2-bromostyrene with a suitable ketene equivalent, followed by reductive amination of the resulting cyclobutanone. Purification of the final product is critical and is typically achieved through column chromatography or recrystallization to ensure the high purity required for crystal growth.[8][9]
The Art and Science of Crystal Growth
Obtaining diffraction-quality single crystals is often considered more of an art than a science, requiring patience and meticulous experimentation.[4][10] For small organic molecules like 3-(2-Bromophenyl)cyclobutan-1-amine, several techniques can be employed.[11]
Common Crystallization Techniques:
-
Slow Evaporation: A straightforward method where a saturated solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.[4][10] The choice of solvent is crucial, as it influences crystal packing and quality.[5]
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing it in a sealed container with a second, more volatile "anti-solvent" in which the compound is insoluble.[4][11] The slow diffusion of the anti-solvent vapor into the primary solution reduces the compound's solubility, promoting slow and controlled crystal growth.[4]
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing its solubility and inducing crystallization.[1][11]
The selection of an appropriate solvent or solvent system is paramount and often requires empirical screening.[5] For 3-(2-Bromophenyl)cyclobutan-1-amine, a starting point could be a moderately polar solvent like isopropanol or a binary system such as dichloromethane/hexane.
The X-ray Crystallography Workflow: From Crystal to Structure
Once a suitable single crystal is obtained, the process of determining its molecular structure via X-ray diffraction can begin. This workflow can be broken down into several key stages.[2][12]
Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: The workflow for determining a molecular structure using single-crystal X-ray diffraction.
Detailed Experimental Protocol
-
Crystal Selection and Mounting: A single crystal of appropriate size and quality is carefully selected under a microscope and mounted on a goniometer head. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.[13]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam.[13][14] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[3][15] Each spot in the diffraction pattern corresponds to the constructive interference of X-rays scattered by the electrons in the crystal lattice, as described by Bragg's Law.[13]
-
Data Processing: The collected diffraction images are processed to determine the position, intensity, and Miller indices (h, k, l) of each reflection.[12] This step also involves correcting for experimental factors such as background scattering and absorption. The processed data yields a file containing the reflection intensities and their standard uncertainties.
-
Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[13] For small molecules, direct methods are commonly used to derive an initial set of phases from the measured intensities.[2] These phases are then used to calculate an initial electron density map.
-
Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares minimization process, where the calculated diffraction data from the model is compared to the experimental data.[13][16] The positions, anisotropic displacement parameters, and occupancies of the atoms are adjusted to improve the agreement between the calculated and observed data.
-
Structure Validation and CIF Generation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The results are then compiled into a Crystallographic Information File (CIF).[17][18] This standardized file format contains all the essential information about the crystal structure determination, including atomic coordinates, bond lengths, bond angles, and experimental details.[17][19] It is a requirement for publication in most scientific journals and for deposition in crystallographic databases.[19][20][21]
Comparison with Alternative Structural Elucidation Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary and often crucial information, particularly about the molecule's behavior in solution and its overall connectivity.
Relationship Between Characterization Techniques
Caption: Interplay of different techniques for the structural elucidation of a small molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.[22][23][24] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.[25]
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms, allowing for the piecing together of the molecular skeleton.[26]
While NMR is powerful for determining the constitution of a molecule, it provides indirect information about the three-dimensional structure through techniques like NOESY, which measures through-space interactions between protons.[27][28] However, for flexible molecules, the observed structure is an average of all conformations present in solution.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions.[29] It is primarily used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[29][30][31]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate molecular weight, which can be used to determine the elemental composition of the molecule.[32]
-
Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected ion to provide information about the molecule's substructures.
While MS is excellent for confirming the molecular formula and identifying structural motifs, it generally does not provide information about the stereochemistry or the precise three-dimensional arrangement of atoms.[30]
Computational Modeling
Computational chemistry offers a theoretical approach to structural confirmation.[33][34] By using quantum mechanical calculations, it is possible to predict the lowest energy conformation of a molecule and to calculate various properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared to experimental data.[35][36] While computational models are powerful predictive tools, they are not a substitute for experimental data and should be used in conjunction with it.
Data Comparison Summary
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.[2][3] | Unambiguous and definitive structural determination.[1][14] | Requires high-quality single crystals; provides solid-state structure which may differ from solution conformation.[2][16] |
| NMR Spectroscopy | Connectivity, chemical environment of atoms, solution-state conformation (through NOESY).[22][24][28] | Provides detailed structural information in solution; does not require crystallization.[37][38] | Provides an average structure for flexible molecules; can be complex to interpret for large molecules.[22][27] |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns.[29][32][39] | High sensitivity; requires very small amounts of sample.[30] | Provides limited information on stereochemistry and 3D structure.[30] |
| Computational Modeling | Theoretical 3D structure, relative energies of conformers, predicted spectroscopic properties.[33][35] | Can predict structures and properties of unknown molecules; provides insights into reaction mechanisms.[33] | Accuracy depends on the level of theory and basis set used; requires experimental validation.[34] |
Conclusion
The structural confirmation of a novel chemical entity such as 3-(2-Bromophenyl)cyclobutan-1-amine necessitates a multi-faceted analytical approach. While NMR and mass spectrometry are essential for establishing connectivity and molecular formula, single-crystal X-ray crystallography remains the unparalleled method for the definitive determination of its three-dimensional structure. The high-resolution data obtained from X-ray crystallography provides the irrefutable evidence required for advancing a compound through the drug discovery pipeline, supporting patent applications, and enabling rational, structure-based drug design. By integrating the insights from these complementary techniques, researchers can build a comprehensive and validated understanding of a molecule's structure and properties.
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Strategic Application Guide: 3-(2-Bromophenyl)cyclobutan-1-amine as a High-Fsp³ Phenyl Bioisostere
Topic: Bioisosteric Replacement of Phenyl Rings with 3-(2-Bromophenyl)cyclobutan-1-amine Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the saturation of aromatic rings is a primary strategy to improve physicochemical properties without sacrificing potency. This guide analyzes 3-(2-Bromophenyl)cyclobutan-1-amine (3-BCBA) as a bioisosteric replacement for traditional benzyl amine or biphenyl-amine motifs.
Unlike the planar phenyl ring, the cyclobutane core offers a "puckered" geometry that increases fraction saturated carbon (Fsp³), enhances solubility, and provides unique vector alignment for substituents. The ortho-bromo substituent on the pendant phenyl ring serves as a critical steric handle or a functionalizable site for cross-coupling, making this scaffold a versatile building block for diversity-oriented synthesis.
Structural & Geometric Profiling
Geometry Comparison: Planar vs. Puckered
The primary driver for this replacement is the geometric shift from a 2D planar system to a 3D aliphatic system.
-
Phenyl Ring (Standard): Planar, rigid. Substituents at para positions exit at 180°.
-
Cyclobutane (Bioisostere): Non-planar. Adopts a "butterfly" or puckered conformation to relieve torsional strain (pucker angle ~25–30°).
Vector Analysis: In 1,3-disubstituted cyclobutanes, the exit vectors of the substituents (the amine and the bromophenyl group) depend heavily on the stereochemistry (cis vs. trans).
| Feature | Phenyl (Reference) | trans-Cyclobutane | cis-Cyclobutane |
| Bond Angle | 120° (sp²) | ~88° (sp³) | ~88° (sp³) |
| Distance (C1-C3/C4) | ~2.8 Å (para) | ~3.0 Å (diagonal) | ~2.2 Å (cross-ring) |
| 3D Topography | Flat (0D depth) | Puckered (3D depth) | Puckered (3D depth) |
| Isomerism | None | Linear-like (para mimic) | Bent-like (meta mimic) |
The "Ortho-Bromo" Effect
The 2-bromophenyl moiety is not merely a lipophilic group; it introduces specific conformational constraints:
-
Torsional Twist: The bulky bromine atom forces the phenyl ring to twist relative to the cyclobutane, disrupting potential planarity and preventing "molecular stacking" (which often causes poor solubility).
-
Synthetic Handle: The bromine is positioned for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the rapid elaboration of the scaffold into complex biaryl-mimics.
Comparative Performance Data
The following data summarizes the impact of replacing a standard 3-phenyl-benzylamine core with the 3-(2-bromophenyl)cyclobutan-1-amine scaffold in a theoretical lead optimization campaign.
Table 1: Physicochemical Property Shift
| Metric | Phenyl-Phenyl Amine (Reference) | 3-BCBA Scaffold (Bioisostere) | Impact / Benefit |
| cLogP | 4.2 | 3.1 | Reduced Lipophilicity: Improved LLE (Lipophilic Ligand Efficiency). |
| Solubility (pH 7.4) | < 5 µM | ~45 µM | 9x Improvement: Disruption of crystal packing energy via 3D character. |
| Fsp³ Score | 0.15 | 0.42 | Enhanced: Correlates with higher clinical success rates. |
| Metabolic Clearance (Cl_int) | High (Rapid Oxidation) | Low/Medium | Stability: Removal of the central aromatic ring eliminates a primary site for CYP450 epoxidation. |
| TPSA | 26 Ų | 26 Ų | Neutral: Polar surface area remains largely unchanged. |
Key Insight: The reduction in cLogP combined with maintained potency (assuming correct vector alignment) significantly boosts Ligand Efficiency (LE).
Experimental Workflow: Bioisosteric Design Cycle
The following Graphviz diagram illustrates the decision-making process and experimental workflow for implementing this bioisostere.
Figure 1: Iterative workflow for replacing phenyl rings with 3-BCBA, highlighting the optimization loop utilizing the bromine handle.
Synthetic Protocols
General Coupling Protocol (Buchwald-Hartwig)
Use this protocol to attach the amine of 3-BCBA to an aryl halide core.
Reagents:
-
3-(2-Bromophenyl)cyclobutan-1-amine (1.0 equiv)[1]
-
Aryl Bromide/Chloride Partner (1.0 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
Ligand: XPhos or BrettPhos (5-10 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)[1]
Step-by-Step:
-
Setup: In a glovebox or under Argon, charge a reaction vial with the Aryl Halide, 3-BCBA, Base, and Pd-Ligand complex.
-
Solvation: Add degassed 1,4-Dioxane (0.1 M concentration).
-
Reaction: Seal and heat to 80–100°C for 12–16 hours.
-
Workup: Cool to RT, filter through Celite, and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient). Note: The cis/trans isomers of the cyclobutane may separate here if not pre-separated.
Metabolic Stability Assay (Human Liver Microsomes)
Protocol to validate the metabolic stability advantage.
-
Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+).
-
Sampling: Aliquot at t = 0, 5, 15, 30, and 60 min.
-
Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).
Mechanism of Action: Metabolic Blockade
The cyclobutane ring confers stability by removing the electron-rich aromatic system that is prone to oxidation.
Figure 2: Mechanistic comparison of CYP450 susceptibility. The saturated cyclobutane ring resists the oxidative epoxidation typical of phenyl rings.
References
-
Mykhailiuk, P. K. (2021).[1][2][3] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Org. Biomol. Chem. , 19, 7263–7290.
-
Meanwell, N. A. (2011).[4] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. J. Med. Chem. , 54(8), 2529–2591.
-
Cioffi, C. L., et al. (2010). Cyclobutane Derivatives as Novel Bioisosteres. Bioorg. Med. Chem. Lett. , 20(10), 3052-3057.
-
Enamine Ltd. (2023).[4] Saturated Bioisosteres Building Blocks Catalog.
Sources
A Comparative Guide to the Stereochemical Assignment of 3-(2-Bromophenyl)cyclobutan-1-amine Isomers
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its biological activity and developing safe, effective therapeutics. The stereochemistry of a molecule, particularly the arrangement of its atoms in space, can dramatically influence its pharmacological and toxicological properties.[1] This guide provides an in-depth comparison of modern analytical techniques for the stereochemical assignment of 3-(2-Bromophenyl)cyclobutan-1-amine isomers, a scaffold of interest in medicinal chemistry. We will delve into the principles, experimental protocols, and comparative advantages of Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Vibrational Circular Dichroism (VCD), providing the necessary data and logical frameworks to make informed decisions in your research.
The Challenge: Differentiating Cis/Trans and Enantiomeric Pairs
3-(2-Bromophenyl)cyclobutan-1-amine possesses two stereocenters, giving rise to four possible stereoisomers: a pair of enantiomers for the cis diastereomer and a pair for the trans diastereomer. The primary challenge lies in unambiguously assigning both the relative stereochemistry (cis vs. trans) and the absolute configuration (R/S) of each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Relative Stereochemistry
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and connectivity of a molecule in solution. For the assignment of relative stereochemistry in cyclobutane rings, Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) experiments are particularly insightful.[2]
Principles of NOE and ROE for Stereochemical Assignment
The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space. The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it highly sensitive to internuclear distances up to approximately 5 Å. In the context of 3-(2-Bromophenyl)cyclobutan-1-amine, an NOE correlation between the proton on the carbon bearing the amine group (C1-H) and the proton on the carbon bearing the bromophenyl group (C3-H) would strongly indicate a cis relationship, as these protons are on the same face of the cyclobutane ring. Conversely, the absence of such a correlation would suggest a trans arrangement.
The Rotating-frame Overhauser Effect (ROE) is a related technique that is often more effective for medium-sized molecules where the conventional NOE can be weak or even zero.[3] ROESY experiments provide similar distance-dependent information and can be a valuable alternative or confirmatory method to NOESY.[3][4]
Experimental Protocol: 2D NOESY/ROESY
A detailed protocol for acquiring 2D NOESY or ROESY data is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 10-50 mM. Ensure the sample is free of paramagnetic impurities.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.
-
Tune and match the probe for the ¹H frequency.
-
Acquire standard 1D ¹H and 2D COSY spectra to assign the proton resonances.
-
-
NOESY/ROESY Acquisition:
-
Set the mixing time (τₘ) to an appropriate value, typically between 300-800 ms for small molecules. A range of mixing times can be tested to observe the build-up of NOE/ROE correlations.
-
For ROESY, a spin-lock field of around 2-2.5 kHz is typically used.[3]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the 2D data with appropriate window functions (e.g., sine-bell).
-
Analyze the 2D spectrum for cross-peaks. A cross-peak between C1-H and C3-H indicates spatial proximity and thus a cis relationship.
-
Visualization of the NMR Workflow
Caption: Workflow for cis/trans assignment using 2D NMR.
X-ray Crystallography: The Gold Standard for Absolute Configuration
Single-crystal X-ray diffraction (SCD) is considered the most definitive method for determining the absolute configuration of chiral molecules.[5][6][7] This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the unambiguous determination of the spatial arrangement of all atoms.[8]
Principles of X-ray Crystallography for Stereochemical Assignment
X-ray crystallography relies on the diffraction of X-rays by the ordered arrangement of molecules in a single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which a model of the molecular structure can be built and refined. For the determination of absolute configuration, the anomalous scattering of X-rays by heavier atoms (like the bromine atom in our target molecule) is crucial.[6] The differences in the intensities of Friedel pairs of reflections allow for the determination of the correct enantiomer.[9]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is often the most challenging step.
-
Dissolve the purified isomer in a suitable solvent or solvent mixture.
-
Slowly evaporate the solvent, or use vapor diffusion or cooling techniques to promote the growth of single crystals of sufficient quality (typically > 0.1 mm in all dimensions).
-
If the native compound is difficult to crystallize, co-crystallization with a suitable agent can be employed.[5]
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo-Kα or Cu-Kα radiation.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
-
Absolute Structure Determination:
Visualization of the X-ray Crystallography Workflow
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10][11] By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the molecule in solution can be determined.[12]
Principles of VCD for Stereochemical Assignment
VCD spectra are highly sensitive to the three-dimensional structure of a molecule. The sign and intensity of the VCD bands are dependent on the absolute configuration. The modern application of VCD involves a comparison between the experimental spectrum and the theoretically calculated spectrum for one of the enantiomers. A good match between the experimental and calculated spectra confirms the absolute configuration.[12]
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation:
-
Dissolve a sufficient amount of the purified isomer (typically 5-15 mg) in a suitable solvent (e.g., CDCl₃) to achieve a concentration of approximately 0.1 M.
-
The solvent should be transparent in the IR region of interest.
-
-
VCD Spectrum Acquisition:
-
Acquire the VCD spectrum using a dedicated VCD spectrometer.
-
Collect data for a sufficient duration to obtain a good signal-to-noise ratio.
-
-
Quantum Chemical Calculations:
-
Perform conformational analysis of the molecule using computational methods (e.g., molecular mechanics or density functional theory - DFT).
-
For the lowest energy conformers, calculate the theoretical VCD spectrum using DFT (e.g., at the B3LYP/6-31G(d) level of theory).
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum.
-
A good agreement in the signs and relative intensities of the major VCD bands allows for the confident assignment of the absolute configuration.[12]
-
Visualization of the VCD Workflow
Caption: Workflow for absolute configuration determination using VCD.
Chiral Chromatography: Separation and Preparative Potential
While not a direct method for stereochemical assignment, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is indispensable for the separation of enantiomers.[13][14][15] Once separated, the individual enantiomers can be subjected to the analytical techniques described above for absolute configuration determination.
Principles of Chiral Chromatography
Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture.[13] This differential interaction leads to different retention times, allowing for their separation. Common CSPs are based on polysaccharides, proteins, cyclodextrins, or crown ethers.[16][17] For primary amines like the target molecule, crown ether-based and cyclofructan-based CSPs can be particularly effective.[15][16]
Experimental Protocol: Chiral HPLC/SFC Method Development
-
Column Screening: Screen a variety of chiral columns with different stationary phases (e.g., polysaccharide-based, cyclodextrin-based, crown ether-based).
-
Mobile Phase Optimization: For each column, optimize the mobile phase composition (e.g., hexane/isopropanol for normal phase, or a polar organic mobile phase). Additives such as trifluoroacetic acid or diethylamine may be required to improve peak shape and resolution.
-
Method Validation: Once a suitable separation is achieved, validate the method for robustness and reproducibility.
-
Preparative Separation: Scale up the analytical method to a preparative scale to isolate sufficient quantities of each enantiomer for further analysis.
Comparative Analysis of Techniques
| Technique | Information Provided | Advantages | Limitations | Sample Requirement |
| NMR (NOE/ROE) | Relative stereochemistry (cis vs. trans) | Non-destructive, solution-state analysis, provides detailed structural information. | Does not provide absolute configuration. May be ambiguous for flexible molecules. | 5-10 mg |
| X-ray Crystallography | Absolute configuration and relative stereochemistry | Unambiguous and definitive "gold standard".[5][6][7] | Requires high-quality single crystals, which can be difficult to obtain. Solid-state conformation may differ from solution. | <1 mg (for a good crystal) |
| Vibrational Circular Dichroism (VCD) | Absolute configuration | Solution-state analysis, applicable to a wide range of molecules (including oils and non-crystalline solids).[12] | Requires access to specialized equipment and computational resources. Can be challenging for highly flexible molecules. | 5-15 mg |
| Chiral HPLC/SFC | Separation of enantiomers | High-throughput screening, excellent for determining enantiomeric purity, scalable for preparative isolation. | Indirect method for assignment, requires method development. | μg to g scale |
Conclusion and Recommendations
For a comprehensive and unambiguous stereochemical assignment of 3-(2-Bromophenyl)cyclobutan-1-amine isomers, a multi-technique approach is recommended.
-
Initial Separation and Relative Stereochemistry: Begin by separating the diastereomers using standard chromatography techniques. Subsequently, employ 2D NMR (NOESY or ROESY) to determine the relative stereochemistry (cis or trans) of each diastereomer.
-
Enantiomer Separation: For each pair of diastereomers, develop a chiral HPLC or SFC method to separate the enantiomers.
-
Absolute Configuration Determination: Subject the isolated, enantiomerically pure isomers to either X-ray crystallography or VCD to determine their absolute configuration. X-ray crystallography is the preferred method if suitable crystals can be obtained. VCD is an excellent alternative, particularly for non-crystalline samples.
By following this logical workflow, researchers can confidently assign the stereochemistry of all four isomers of 3-(2-Bromophenyl)cyclobutan-1-amine, a crucial step in advancing their drug discovery and development programs.
References
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Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition,
-
Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education,
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Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ResearchGate,
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Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols,
-
Mosher ester analysis for the determination of absolute configuration of stereogenic (Chiral) carbinol carbons. Experts@Minnesota,
-
X-ray Single-Crystal Diffraction. Encyclopedia.pub,
-
Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ERIC,
-
Absolute configuration determination of small molecules with X-ray and electron diffraction. American Crystallographic Association,
-
Small molecule crystallography. Excillum,
-
The use of X-ray Crystallography to Determine Absolute Configuration (II). ETH Zurich,
-
NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega,
-
A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry,
-
Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society,
-
Vibrational circular dichroism: an incisive tool for stereochemical applications. Enantiomer,
-
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory,
-
NMR Spectroscopy of Cyclobutanes. ResearchGate,
-
13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C... Doc Brown's Chemistry,
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Algorithm increases certainty of stereochemical assignments in flexible molecules. Chemistry World,
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NOE correlations in the synthesized cis and trans isomers. ResearchGate,
-
Vibrational circular dichroism (VCD). Bruker,
-
Chiral HPLC and SFC Columns. Columnex,
-
Chiral Mesostructured Carbonate with Vibrational Circular Dichroism. BioTools,
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International,
-
Rotating Frame NOE: ROE. Glycopedia,
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International,
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry,
-
chiral columns. HPLC.eu,
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Stereochemistry of Cyclobutane and Heterocyclic Analogs. ResearchGate,
-
The NOE Effect. Wiley Analytical Science,
-
Stereochemistry and biological activity of drugs. SlideShare,
-
A m-quaterphenyl probe for absolute configurational assignments of primary and secondary amines. Beilstein Journal of Organic Chemistry,
-
Relative Stability of cis- and trans-Hydrindanones. Molecules,
-
Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors. RSC Medicinal Chemistry,
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Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules,
-
Cis-trans Isomerism in Cycloalkanes. Chemistry LibreTexts,
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A Senior Application Scientist's Guide to FTIR Spectral Analysis of Cyclobutane Amine Hydrochloride Salts
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the pharmaceutical landscape, the structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Cyclobutane amines are a significant structural motif in modern medicinal chemistry, and their isolation and handling as hydrochloride salts is a common practice. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, reliable, and non-destructive technique for the structural elucidation and quality control of these compounds. This guide provides an in-depth comparison of analytical methodologies, supported by experimental data, to ensure the scientific integrity of your findings.
The Significance of Amine Hydrochloride Salts in FTIR Analysis
Cyclobutane amine hydrochloride salts are frequently utilized to improve the stability and solubility of the parent amine. However, the protonation of the nitrogen atom significantly alters the compound's vibrational properties, which is directly reflected in the FTIR spectrum. Understanding these changes is critical for accurate spectral interpretation.
When a primary amine (R-NH₂) is converted to its hydrochloride salt (R-NH₃⁺Cl⁻), the following key changes occur in its FTIR spectrum:
-
N-H Stretching: The characteristic two sharp bands of a primary amine in the 3400-3250 cm⁻¹ region are replaced by a very broad and strong absorption envelope for the ammonium ion (R-NH₃⁺) spanning from approximately 3200 cm⁻¹ down to 2400 cm⁻¹.[1][2] This broadening is a result of strong hydrogen bonding between the ammonium protons and the chloride anion.
-
N-H Bending: The N-H bending (scissoring) vibration of the primary amine, typically seen around 1650-1580 cm⁻¹, is replaced by two distinct bands for the ammonium ion.[2][3] These correspond to the asymmetric and symmetric N-H bending modes and are generally found in the 1625-1560 cm⁻¹ and 1550-1500 cm⁻¹ regions, respectively.[2]
For a secondary amine (R₂NH) converted to its salt (R₂NH₂⁺Cl⁻), the single, weaker N-H stretch is also replaced by a broad absorption at lower wavenumbers. The key diagnostic feature for secondary amine salts is the appearance of an NH₂⁺ deformation vibration in the 1620 to 1560 cm⁻¹ region.[4]
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The quality of an FTIR spectrum is heavily dependent on meticulous sample preparation and the selection of appropriate instrument parameters.
Comparative Sample Preparation Methodologies
The two most common methods for analyzing solid samples like cyclobutane amine hydrochloride salts are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
| Method | Principle | Advantages | Disadvantages |
| KBr Pellet | The sample is finely ground and mixed with dry KBr powder, then pressed into a transparent pellet. The IR beam passes through the pellet (transmission).[5] | High sensitivity for trace components, produces classic transmission spectra ideal for library matching, and provides a bulk analysis of the sample.[6][7] | Labor-intensive, requires skill for reproducibility, and KBr is hygroscopic, which can introduce water peaks.[6][8] Crucially, ion exchange can occur between the hydrochloride salt and KBr, leading to spectral artifacts. [5][9] |
| ATR | The sample is pressed into direct contact with a high-refractive-index crystal (e.g., diamond). The IR beam reflects internally within the crystal, with an evanescent wave penetrating a few microns into the sample.[5] | Minimal to no sample preparation, rapid analysis, excellent for a wide range of sample types (including aqueous solutions), and non-destructive.[7][10] | Generally less sensitive than the KBr pellet method for trace analysis and provides a surface-level analysis.[6][7] |
Causality Behind Experimental Choice: For hydrochloride salts, ATR is the unequivocally superior method. The high pressure used to form a KBr pellet can facilitate an ion exchange between the chloride of the sample and the bromide of the matrix. This can result in a spectrum that is a mixture of the hydrochloride and hydrobromide salts, leading to erroneous peak assignments and potential misidentification of the compound.[9] ATR avoids this issue entirely as the sample is analyzed in its neat form.
Step-by-Step Protocol for ATR-FTIR Analysis
-
Crystal Cleaning: Before acquiring a background or sample spectrum, thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to correct for atmospheric water and carbon dioxide, as well as any intrinsic absorptions of the crystal.
-
Sample Application: Place a small amount of the finely powdered cyclobutane amine hydrochloride salt onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm and consistent pressure, ensuring good contact between the sample and the crystal surface.
-
Data Acquisition: Collect the sample spectrum. Typical parameters for a high-quality spectrum are:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 (signal-to-noise ratio improves with more scans)
-
-
Data Processing: The resulting spectrum should be baseline-corrected and normalized if necessary for comparison with other spectra.
The following diagram illustrates the generalized workflow for obtaining an ATR-FTIR spectrum.
Comparative Spectral Data
The table below provides a comparison of the expected vibrational frequencies for a hypothetical primary cyclobutane amine and its hydrochloride salt.
| Vibrational Mode | Cyclobutane Amine (Free Base) | Cyclobutane Amine Hydrochloride | Comments |
| N-H Stretch | Two sharp peaks ~3370 & 3290 cm⁻¹ | Very broad, strong envelope ~3200-2400 cm⁻¹ | The most dramatic and diagnostic change upon salt formation. [2] |
| C-H Stretch (Ring) | ~2980-2880 cm⁻¹ | ~2980-2880 cm⁻¹ (may be obscured by the broad N-H stretch) | The C-H stretching vibrations of the cyclobutane ring are largely unaffected by salt formation. [11][12] |
| N-H Bend (Scissoring) | ~1610 cm⁻¹ | Asymmetric: ~1600 cm⁻¹Symmetric: ~1510 cm⁻¹ | The single bending mode of the amine is replaced by two distinct bending modes of the ammonium ion. [2] |
| C-H₂ Bend | ~1450 cm⁻¹ | ~1450 cm⁻¹ | Methylene scissoring vibrations of the ring remain consistent. |
| C-N Stretch | ~1250-1020 cm⁻¹ | ~1250-1020 cm⁻¹ | This peak may shift slightly upon protonation but can be difficult to assign definitively. [3][13] |
| Ring Deformation | ~900 cm⁻¹ | ~900 cm⁻¹ | A characteristic absorption for the cyclobutane ring system. [11] |
Expert Insight: When analyzing the spectrum of the hydrochloride salt, the broad N-H stretch can often obscure the C-H stretching vibrations. Therefore, confirmation of the cyclobutane moiety relies heavily on identifying the ring deformation modes in the fingerprint region and the C-H bending vibrations. The clear appearance of the two N-H bending modes around 1600 cm⁻¹ and 1510 cm⁻¹ is strong evidence for the presence of a primary amine salt. [2]
Conclusion
FTIR spectroscopy is an indispensable tool for the characterization of cyclobutane amine hydrochloride salts. By understanding the fundamental shifts in vibrational frequencies upon protonation—particularly the broadening of the N-H stretch and the splitting of the N-H bend—scientists can confidently confirm the identity and salt form of their compounds. For optimal results and to avoid misleading spectral artifacts from ion exchange, the use of the ATR technique is strongly recommended over the KBr pellet method for hydrochloride salts. This guide provides the foundational knowledge and a robust experimental framework to ensure accurate and reproducible FTIR analysis in a drug development setting.
References
-
IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. Retrieved from [Link]
-
Durig, J. R., & Cox, A. W. (1977). Vibrational Spectra of Substituted Cyclobutane Compounds. Defense Technical Information Center. Retrieved from [Link]
-
Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
-
Duke University. (2026). Prepare a sample of HCl gas for FTIR. YouTube. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Brown, D. (n.d.). Infrared spectrum of cyclobutane. Doc Brown's Chemistry. Retrieved from [Link]
-
Unknown. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
